(E)-Cinnamoyl-coA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H42N7O17P3S |
|---|---|
Molekulargewicht |
897.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23?,24+,25+,29-/m1/s1 |
InChI-Schlüssel |
JVNVHNHITFVWIX-KVQSIDMSSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(E)-Cinnamoyl-CoA Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of (E)-cinnamoyl-CoA is a critical metabolic pathway in plants, serving as the entry point from primary metabolism (the shikimate pathway) into the vast and diverse realm of phenylpropanoid secondary metabolites. This pathway is responsible for the production of a wide array of compounds crucial for plant growth, development, and defense, including lignin, flavonoids, stilbenoids, and coumarins. The core of this pathway is catalyzed by a sequence of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). Understanding the intricacies of this pathway, including its regulation and the kinetics of its constituent enzymes, is paramount for applications in metabolic engineering, crop improvement, and the development of novel therapeutic agents derived from plant natural products. This guide provides an in-depth technical overview of the core this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the involved processes.
Core Pathway Overview
The biosynthesis of this compound begins with the amino acid L-phenylalanine and proceeds through a series of three enzymatic reactions:
-
Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) : PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1][2] This is the first committed step of the phenylpropanoid pathway, directing the flow of carbon from primary to secondary metabolism.[1]
-
Cinnamate-4-Hydroxylase (C4H; EC 1.14.13.11) : C4H, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid at the para position to form p-coumaric acid.[3][4] This reaction requires NADPH and molecular oxygen.
-
4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12) : 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, the precursor to this compound derivatives. This reaction is ATP-dependent and proceeds via an adenylate intermediate.[5]
Quantitative Enzyme Kinetics
The kinetic properties of PAL, C4H, and 4CL have been characterized in various plant species. This data is essential for understanding the efficiency and substrate specificity of these enzymes, which can vary between isoforms and plant species.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Plant Species | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Musa cavendishii (Banana) | L-Phenylalanine | 1.45 | 0.15 (µmol/min/mg) | - | - | [6] |
| Rhodotorula aurantiaca (Yeast) | L-Phenylalanine | 1.75 ± 0.44 | 3.01 ± 0.43 (units/mg) | - | - | [7] |
| Pyrus bretschneideri (Pear) | L-Phenylalanine | 2-250 (µM range tested) | - | - | - | [2] |
| Annona cherimola (Cherimoya) | L-Phenylalanine | Complex kinetics | Lower than potato and Ustilago maydis | - | - | [8] |
Note: Units for Vmax can vary between studies and are specified where available. A direct comparison may require unit conversion.
Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)
| Plant Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference | | --- | --- | --- | --- | | Glycine max (Soybean) - GmC4H2 | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 |[9][10] | | Glycine max (Soybean) - GmC4H14 | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 |[9][10] | | Glycine max (Soybean) - GmC4H20 | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 |[9][10] | | Helianthus tuberosus (Jerusalem artichoke) | trans-Cinnamic acid | High turnover number reported | - |[11] |
Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)
| Plant Species | Substrate | Km (µM) | Vmax (nkat/mg) | kcat (s-1) | kcat/Km (M-1min-1) | Reference | | --- | --- | --- | --- | --- | --- | | Populus trichocarpa x P. deltoides (Hybrid Poplar) | 4-Coumaric acid | ~80 | - | - | - |[12] | | Populus trichocarpa x P. deltoides (Hybrid Poplar) | Ferulic acid | ~100 | - | - | - |[12] | | Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | - | - | - | - |[13] | | Arabidopsis thaliana (At4CL2) | Caffeic acid | - | - | - | - |[13] | | Marchantia paleacea (Mp4CL1) | p-Coumaric acid | 93.99 | - | - | 9.20 x 104 |[14] | | Marchantia paleacea (Mp4CL1) | Caffeic acid | 113.30 | - | - | - |[14] | | Marchantia paleacea (Mp4CL1) | Cinnamic acid | 115.10 | - | - | - |[14] | | Morus alba (Mulberry) | 4-Coumaric acid | 10.49 | 4.4 | - | - |[15] |
Experimental Protocols
Detailed methodologies for assaying the activity of the core enzymes are crucial for quantitative analysis and characterization.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)
This protocol is adapted from several sources and relies on measuring the formation of trans-cinnamic acid, which has a characteristic absorbance at 290 nm.[16][17][18][19]
1. Plant Material and Enzyme Extraction:
-
Homogenize 0.1 g of plant tissue in 1 mL of ice-cold extraction buffer (e.g., borate buffer, pH 8.7, or Tris-HCl buffer).[17][19]
-
Centrifuge the homogenate at 10,000-13,000 x g for 10-15 minutes at 4°C.[17][19]
-
The resulting supernatant is the crude enzyme extract.
2. Assay Mixture:
-
Prepare a reaction mixture containing:
-
The total volume is typically 1 mL.
3. Reaction and Measurement:
-
Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a few minutes.[16]
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).[17]
-
Stop the reaction by adding a small volume of strong acid, such as 1 M trichloroacetic acid (TCA) or 4 M HCl.[16][17]
-
Measure the absorbance of the reaction mixture at 290 nm using a spectrophotometer.
-
A blank reaction containing all components except the enzyme extract should be used to zero the spectrophotometer.
4. Calculation of Enzyme Activity:
-
PAL activity is calculated based on the increase in absorbance at 290 nm and can be expressed in units such as µmol of trans-cinnamic acid formed per minute per mg of protein. A standard curve of trans-cinnamic acid should be used for quantification.[16]
Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay (HPLC-based)
This method is based on the separation and quantification of the product, p-coumaric acid, using High-Performance Liquid Chromatography (HPLC).[9][10][20]
1. Microsome Isolation:
-
Homogenize plant tissue in an appropriate extraction buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, as C4H is a membrane-bound enzyme.[20]
-
Resuspend the final microsomal pellet in a suitable buffer.
2. Assay Mixture:
-
The assay mixture typically contains:
3. Reaction and Product Extraction:
-
Incubate the reaction mixture at a suitable temperature (e.g., 25°C) for a specific time (e.g., 15 minutes).[9]
-
Terminate the reaction by adding a strong acid (e.g., concentrated HCl).[9]
-
Extract the product, p-coumaric acid, with an organic solvent like ethyl acetate.
4. HPLC Analysis:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC injection.
-
Separate the reaction products on a C18 reverse-phase column.
-
Use a gradient of an appropriate mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).[10]
-
Detect p-coumaric acid using a UV detector at its characteristic absorbance wavelength.
-
Quantify the amount of product formed by comparing the peak area to a standard curve of authentic p-coumaric acid.[20]
Protocol 3: 4-Coumarate-CoA Ligase (4CL) Activity Assay (Spectrophotometric)
This assay measures the formation of the CoA thioester product, which has a different absorbance maximum compared to the free acid substrate.[12][21][22]
1. Enzyme Extraction:
-
Homogenize plant tissue in an extraction buffer and prepare a crude or partially purified enzyme extract.
2. Assay Mixture:
-
The reaction mixture typically contains:
3. Reaction and Measurement:
-
Initiate the reaction by adding the enzyme extract or CoA.
-
Monitor the increase in absorbance at the wavelength corresponding to the formation of p-coumaroyl-CoA (typically around 333 nm).[21]
-
The rate of change in absorbance is proportional to the enzyme activity.
4. Calculation of Enzyme Activity:
-
The enzyme activity can be calculated using the molar extinction coefficient of the product, p-coumaroyl-CoA.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram: PAL Assay
Logical Relationship Diagram: Regulation of the Pathway
References
- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 6. curresweb.com [curresweb.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 15. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenylalanine Ammonia Lyase (PAL) Assay [bio-protocol.org]
- 18. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]
- 19. sunlongbiotech.com [sunlongbiotech.com]
- 20. ils.unc.edu [ils.unc.edu]
- 21. sunlongbiotech.com [sunlongbiotech.com]
- 22. ebiostore.com [ebiostore.com]
- 23. academic.oup.com [academic.oup.com]
(E)-Cinnamoyl-CoA: A Cornerstone of Phenylpropanoid Metabolism
(An In-depth Technical Guide)
Authored for Researchers, Scientists, and Drug Development Professionals
(E)-Cinnamoyl-CoA stands as a critical intermediate at the crossroads of major biosynthetic pathways in plants, serving as the precursor to a vast array of secondary metabolites. Its formation and subsequent enzymatic conversions are pivotal for the synthesis of structural polymers like lignin, as well as various flavonoids, stilbenes, and other compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and physiological significance of this compound, with a focus on the enzymatic processes that govern its metabolic fate.
Discovery and Biosynthesis
The discovery of this compound is intrinsically linked to the broader elucidation of the phenylpropanoid pathway, a metabolic route that converts the amino acid L-phenylalanine into a multitude of essential compounds in plants[1][2]. Rather than a singular discovery event, the existence of this compound was inferred through the characterization of the enzymes that catalyze its formation and conversion.
This compound is primarily synthesized from cinnamic acid through the action of 4-coumarate-CoA ligase (4CL)[3][4][5]. This enzyme catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of cinnamic acid and the thiol group of coenzyme A[4][6]. While 4CL can act on a variety of hydroxycinnamic acids, its activity with cinnamic acid is the foundational step for the biosynthesis of a specific subset of phenylpropanoids[3][7][8].
The Phenylpropanoid Pathway and the Central Role of this compound
The phenylpropanoid pathway is a complex network of biochemical reactions that begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid[9][10]. Cinnamic acid is then hydroxylated to form p-coumaric acid, which is a major substrate for 4CL, leading to the formation of p-coumaroyl-CoA, a central precursor for flavonoids and most lignins[9][11]. However, the direct conversion of cinnamic acid to this compound by 4CL provides an alternative entry point into specialized metabolic pathways[3][8].
From its position as a key intermediate, this compound can be channeled into several distinct metabolic fates:
-
Lignin Biosynthesis: this compound is a substrate for cinnamoyl-CoA reductase (CCR), the first committed enzyme in the monolignol-specific branch of the phenylpropanoid pathway[12][13]. CCR catalyzes the NADPH-dependent reduction of this compound to cinnamaldehyde, which is subsequently converted to cinnamyl alcohol, a monolignol that can be incorporated into the lignin polymer[13][14][15].
-
Flavonoid and Stilbene Biosynthesis: While p-coumaroyl-CoA is the more common precursor for flavonoids and stilbenes, this compound can also serve as a substrate for chalcone synthase (CHS) and stilbene synthase (STS) in some plant species, leading to the production of a diverse array of these health-promoting compounds.
Quantitative Analysis of Enzyme Kinetics
The substrate specificity and catalytic efficiency of the enzymes that metabolize this compound are critical for determining the metabolic flux through the different branches of the phenylpropanoid pathway. The following tables summarize the kinetic parameters of 4-coumarate-CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR) from various plant sources with this compound and related substrates.
Table 1: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL) with Cinnamic Acid and Related Substrates
| Plant Species | Enzyme Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Marchantia paleacea | Mp4CL1 | Cinnamic acid | 115.10 | - | - | [16] |
| Populus tremuloides | 4CL-9 | Cinnamic acid | ~800 | - | - | [7] |
| Morus atropurpurea | Ma4CL3 | Cinnamic acid | - | - | - | [17] |
| Arabidopsis thaliana | At4CL2 | Cinnamic acid | - | - | - | [3] |
Note: A dash (-) indicates that the data was not available in the cited reference.
Table 2: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) with this compound and Related Substrates
| Plant Species | Enzyme Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Oryza sativa | OsCCR19 | p-Coumaroyl-CoA | 36.66 | - | 0.010 | [18] |
| Oryza sativa | OsCCR19 | Feruloyl-CoA | 26.85 | - | 0.007 | [18] |
| Oryza sativa | OsCCR19 | Sinapoyl-CoA | 62.54 | - | 0.009 | [18] |
| Oryza sativa | OsCCR20 | p-Coumaroyl-CoA | 11.08 | - | 0.005 | [18] |
| Oryza sativa | OsCCR20 | Feruloyl-CoA | 2.50 | - | 0.024 | [18] |
| Oryza sativa | OsCCR20 | Sinapoyl-CoA | 11.21 | - | 0.004 | [18] |
| Oryza sativa | OsCCR21 | p-Coumaroyl-CoA | 16.36 | - | 0.001 | [18] |
| Oryza sativa | OsCCR21 | Feruloyl-CoA | 2.70 | - | 0.013 | [18] |
| Oryza sativa | OsCCR21 | Sinapoyl-CoA | 10.20 | - | 0.001 | [18] |
| Petunia hybrida | Ph-CCR1 | Feruloyl-CoA | 1.8 ± 0.2 | 3.5 ± 0.1 | 1.94 | [19] |
| Petunia hybrida | Ph-CCR1 | Sinapoyl-CoA | 4.3 ± 0.5 | 3.2 ± 0.1 | 0.74 | [19] |
| Petunia hybrida | Ph-CCR1 | p-Coumaroyl-CoA | 4.7 ± 0.8 | 1.1 ± 0.1 | 0.23 | [19] |
| Morus alba | MaCCR1 | Feruloyl-CoA | 2.59 ± 0.17 | - | 0.013 | [15] |
| Morus alba | MaCCR1 | Sinapoyl-CoA | 3.65 ± 0.25 | - | 0.004 | [15] |
Note: A dash (-) indicates that the data was not available in the cited reference.
Experimental Protocols
4-Coumarate-CoA Ligase (4CL) Activity Assay
This protocol is adapted from methodologies described for the characterization of 4CL enzymes[16][17].
Principle: The activity of 4CL is determined by spectrophotometrically monitoring the formation of the cinnamoyl-CoA thioester product at its specific absorbance maximum.
Reagents:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (5 mM)
-
MgCl2 (10 mM)
-
Coenzyme A (CoA) (0.5 mM)
-
Cinnamic acid (or other hydroxycinnamic acid substrates) (variable concentrations for kinetic analysis)
-
Purified 4CL enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, and MgCl2.
-
Add the purified 4CL enzyme to the reaction mixture.
-
Initiate the reaction by adding CoA and the cinnamic acid substrate.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of the specific cinnamoyl-CoA ester (e.g., 311 nm for cinnamoyl-CoA, 333 nm for p-coumaroyl-CoA, 346 nm for caffeoyl-CoA and feruloyl-CoA) using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.
Cinnamoyl-CoA Reductase (CCR) Activity Assay
This protocol is based on methods used for the characterization of CCR enzymes[12][14].
Principle: The activity of CCR is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
Reagents:
-
Potassium phosphate buffer (100 mM, pH 6.25)
-
NADPH (0.2 mM)
-
This compound (or other cinnamoyl-CoA substrates) (variable concentrations for kinetic analysis)
-
Purified CCR enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NADPH.
-
Add the purified CCR enzyme to the reaction mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM-1cm-1).
-
For kinetic analysis, perform the assay with a range of substrate concentrations to determine the Km and Vmax.
High-Performance Liquid Chromatography (HPLC) Analysis of Reaction Products
Principle: HPLC is used to separate, identify, and quantify the substrates and products of 4CL and CCR enzymatic reactions.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column
Mobile Phase: A typical mobile phase consists of a gradient of two solvents:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid
Procedure:
-
Stop the enzymatic reactions at specific time points by adding an acid (e.g., HCl) or by heat inactivation.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the C18 column.
-
Elute the compounds using a linear gradient of Solvent B into Solvent A.
-
Monitor the elution profile at wavelengths specific for the compounds of interest (e.g., 280 nm, 311 nm, 333 nm, 346 nm).
-
Identify and quantify the compounds by comparing their retention times and UV spectra with those of authentic standards.
Visualizations of Pathways and Workflows
Biosynthesis of this compound and its Metabolic Fate
Caption: Biosynthesis of this compound and its role in phenylpropanoid metabolism.
Experimental Workflow for Characterization of Cinnamoyl-CoA Reductase (CCR)
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. Compartmentalized expression of two structurally and functionally distinct 4-coumarate:CoA ligase genes in aspen (Populus tremuloides) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 17. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 19. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (E)-Cinnamoyl-CoA as a Precursor to Lignin Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignin, a complex aromatic polymer, is a critical component of the plant secondary cell wall, providing structural integrity, water transport capability, and defense against pathogens.[1][2][3] Its biosynthesis is a highly regulated and complex process originating from the general phenylpropanoid pathway. This guide focuses on the pivotal role of (E)-cinnamoyl-CoA thioesters, which stand at the metabolic branch point leading into the monolignol-specific pathway. The conversion of these precursors, catalyzed by the enzyme Cinnamoyl-CoA Reductase (CCR), is the first committed and a primary regulatory step controlling the flux of carbon into lignin.[2][3][4] Understanding the intricacies of this conversion, the enzymes involved, and their regulation is paramount for applications ranging from biofuel production and agriculture to the development of novel therapeutics targeting related pathways.
The Phenylpropanoid Pathway: Gateway to Lignin Precursors
The journey to lignin begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions known as the general phenylpropanoid pathway, phenylalanine is converted into a variety of hydroxycinnamic acids. These acids are then activated to their corresponding thioesters by 4-coumarate:CoA ligase (4CL).[5][6][7][8] This process generates the key precursors for lignin synthesis: (E)-p-coumaroyl-CoA, (E)-caffeoyl-CoA, (E)-feruloyl-CoA, and (E)-sinapoyl-CoA. These molecules are the direct substrates for the monolignol-specific pathway.[8][9][10]
Caption: General phenylpropanoid pathway leading to this compound esters.
The Monolignol-Specific Pathway: Commitment and Conversion
The entry into the dedicated lignin biosynthetic pathway is marked by the action of two key enzyme classes that sequentially reduce the this compound esters.
Cinnamoyl-CoA Reductase (CCR): The First Committed Step
Cinnamoyl-CoA Reductase (CCR) (EC 1.2.1.44) is unequivocally the most critical enzyme at this juncture. It catalyzes the first irreversible and committed step in monolignol biosynthesis: the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters to their corresponding hydroxycinnamaldehydes.[3][4][11] This reaction releases Coenzyme A and NADP+.[10] As the entry point, CCR is a primary control point for the overall carbon flux directed towards lignin production.[2][3]
Plant genomes often contain multiple CCR and CCR-like genes.[2][3] "Genuine" CCRs are distinguished by specific signature motifs (e.g., NWYCY) and catalytic activity, whereas the function of many CCR-like proteins remains less clear.[3] Different CCR isoforms can exhibit distinct substrate preferences, which is a key factor in determining the final composition of the lignin polymer in different plant species and tissues.[1][3][10] For instance, some CCRs show the highest turnover rates with feruloyl-CoA, leading to guaiacyl (G) lignin units, while others may prefer caffeoyl-CoA or p-coumaroyl-CoA.[1][12][13]
Caption: The CCR-catalyzed reduction of a cinnamoyl-CoA ester.
Cinnamyl Alcohol Dehydrogenase (CAD): The Final Reduction
Following the action of CCR, the resulting hydroxycinnamaldehydes are substrates for the second reductive enzyme, Cinnamyl Alcohol Dehydrogenase (CAD) (EC 1.1.1.195).[1][2] CAD catalyzes the final step in monolignol synthesis, reducing the aldehydes to their corresponding p-hydroxycinnamyl alcohols (monolignols).[1][7] These three primary monolignols—p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol—are the building blocks that, upon polymerization, form the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively.[1][3]
Quantitative Data on Enzyme Kinetics and Lignin Content
The substrate specificity of CCR isoforms is a major determinant of lignin composition. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) Isoforms
This table presents the kinetic constants for CCR enzymes from different plant species, highlighting their preferences for various this compound substrates. Lower Kₘ values indicate higher affinity, while higher kcat/Kₘ values indicate greater catalytic efficiency.
| Enzyme Source & Isoform | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹μM⁻¹) | Reference |
| Petunia hybrida Ph-CCR1 | Feruloyl-CoA | 1.8 ± 0.2 | 16.5 ± 0.4 | 9.2 | [1] |
| p-Coumaroyl-CoA | 1.5 ± 0.2 | 11.0 ± 0.3 | 7.3 | [1] | |
| Caffeoyl-CoA | 2.0 ± 0.3 | 0.9 ± 0.03 | 0.45 | [1] | |
| Sinapoyl-CoA | 2.5 ± 0.3 | 1.9 ± 0.06 | 0.76 | [1] | |
| Medicago truncatula Mt-CCR1 | Feruloyl-CoA | - | (Highest Activity) | - | [13] |
| Caffeoyl-CoA | - | (Low Activity) | - | [13] | |
| Medicago truncatula Mt-CCR2 | Caffeoyl-CoA | - | (Preferred) | - | [13] |
| p-Coumaroyl-CoA | - | (Preferred) | - | [13] | |
| Alfalfa MsCCR1 | Sinapoyl-CoA | 19.34 ± 0.11 | 1.25 ± 0.03 | 0.065 | [14] |
| Feruloyl-CoA | 40.58 ± 0.15 | 1.09 ± 0.04 | 0.027 | [14] | |
| p-Coumaroyl-CoA | 44.84 ± 0.13 | 1.21 ± 0.02 | 0.027 | [14] | |
| Tomato LeCCR1 | Feruloyl-CoA | 1.8 ± 0.2 | 16.5 ± 0.4 | 9.2 | [15] |
| Sinapoyl-CoA | 2.5 ± 0.3 | 1.9 ± 0.06 | 0.76 | [15] |
Note: Data is compiled from multiple sources and methodologies may vary. "-" indicates data was described qualitatively but not quantified in the provided search results.
Table 2: Effect of CCR Down-Regulation on Lignin Content
Genetic modification to reduce CCR expression has profound effects on both the quantity and quality of lignin, underscoring its critical role.
| Plant Species | Genetic Modification | Change in Lignin Content | Effect on Lignin Composition (S/G Ratio) | Phenotype | Reference |
| Medicago truncatula | ccr1 transposon insertion | ~50% decrease | Reduction in S/G ratio | Drastically reduced growth | [13][16] |
| Medicago truncatula | ccr2 knockout | Moderate decrease | Increased S/G ratio | Normal growth | [13][16] |
| Tobacco | Simultaneous CCR & CAD down-regulation | Significant decrease | - | No significant alteration of development | [17] |
| Arabidopsis thaliana | ccr1 mutant | Up to 50% reduction | - | Male sterility, collapsed xylem | [18] |
Experimental Protocols
Protocol: Cinnamoyl-CoA Reductase (CCR) Activity Assay
This protocol is adapted from methodologies described for recombinant CCR proteins.[2][15]
-
Reagents and Buffers:
-
Reaction Buffer: 100 mM Sodium/Potassium Phosphate buffer or Sodium Citrate buffer, pH 6.25.[2][15]
-
Substrates: Prepare stock solutions of (E)-hydroxycinnamoyl-CoA esters (e.g., feruloyl-CoA, p-coumaroyl-CoA) in a suitable solvent. Final concentration in assay: 50-70 μM.[13][15] Substrates can be synthesized according to the method of Stöckigt and Zenk (1975).[2][15]
-
Cofactor: NADPH stock solution. Final concentration in assay: 40-100 μM.[2][15]
-
Enzyme: Purified recombinant CCR protein (e.g., 2-5 μg per reaction).[2][15]
-
-
Procedure:
-
Set up the reaction in a total volume of 200 μL in a UV-transparent cuvette.
-
Add the reaction buffer, NADPH, and the hydroxycinnamoyl-CoA substrate to the cuvette.
-
Initiate the reaction by adding the purified CCR enzyme.
-
Immediately monitor the decrease in absorbance at 366 nm at 30°C using a spectrophotometer.[15]
-
The decrease in absorbance is due to the combined transformation of the cinnamoyl-CoA ester and the oxidation of NADPH.[15]
-
-
Calculation of Activity:
-
Calculate the rate of reaction using the Beer-Lambert law (A = εcl). The activity is deduced from the change in absorbance corresponding to the conversion of the substrate and cofactor.[15]
-
Protocol: Lignin Content Analysis (Thioglycolic Acid Assay)
This protocol is based on the thioglycolic acid (TGA) assay mentioned for analyzing lignin content in rice cell cultures.[2]
-
Reagents:
-
Thioglycolic Acid (TGA)
-
2M HCl
-
Ethanol (70%)
-
0.5M NaOH
-
-
Procedure:
-
Sample Preparation: Harvest plant tissue (e.g., stems), freeze in liquid nitrogen, and grind to a fine powder. Wash the cell wall residue extensively with ethanol to remove soluble phenolics.
-
Lignin Extraction: Treat the dried cell wall residue with a solution of 2M HCl and thioglycolic acid.
-
Incubate the mixture at a high temperature (e.g., 100°C) for several hours to form a lignin-thioglycolate complex.
-
Centrifuge to pellet the complex and wash the pellet with water to remove excess reagents.
-
Solubilization: Dissolve the lignin-thioglycolate complex in 0.5M NaOH.
-
Quantification: Centrifuge to remove any insoluble material. Measure the absorbance of the supernatant at 280 nm using a spectrophotometer.
-
Standard Curve: Use a known concentration of commercial lignin (e.g., alkali lignin) to generate a standard curve for quantification.
-
Signaling and Regulation of CCR Activity
The expression and activity of CCR are tightly regulated, linking lignin biosynthesis to developmental programs and defense responses.
Transcriptional Control:
The expression of CCR genes is controlled by a cascade of upstream transcription factors, particularly from the MYB family, which regulate secondary wall formation.[5][18] This ensures that lignification is coordinated with cell differentiation and tissue development.
Post-Translational Control: The OsRac1 Pathway in Rice
A compelling example of direct enzymatic regulation comes from rice, where lignin biosynthesis is linked to defense signaling. The small GTPase OsRac1, a key player in plant immune responses, directly interacts with and activates OsCCR1.[2]
-
Activation: OsRac1 binds to OsCCR1 in its active, GTP-bound state.[2]
-
Enzymatic Enhancement: This interaction leads to a significant (over 10-fold) increase in the enzymatic activity of OsCCR1.[2]
-
Dual Function: OsRac1 also activates NADPH oxidase, which produces the H₂O₂ required for the final polymerization of monolignols in the cell wall.[2]
This mechanism provides a direct link between pathogen recognition, the activation of defense signaling (OsRac1), and the reinforcement of the cell wall through enhanced lignin synthesis.
Caption: OsRac1 signaling activates both CCR and H₂O₂ for lignin synthesis.
Conclusion and Future Outlook
The conversion of this compound esters into monolignols is the defining and rate-limiting phase of lignin biosynthesis. The enzymes Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) are central to this process, with CCR acting as the primary gatekeeper that controls carbon allocation to the pathway. The diversity of CCR isoforms with varied substrate specificities provides a mechanism for plants to tailor lignin composition for specific structural and defense needs.
For researchers, the targeted manipulation of CCR genes offers a powerful tool to alter lignin content and composition.[4][17] This has significant implications for improving the digestibility of forage crops, enhancing the efficiency of cellulosic ethanol production by reducing biomass recalcitrance, and understanding plant defense mechanisms.[16][17] The intricate regulation of CCR, as exemplified by the OsRac1 signaling pathway, highlights the integration of lignin biosynthesis with other critical cellular processes, opening new avenues for research in crop improvement and plant biotechnology.
References
- 1. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Comprehensive analysis of cinnamoyl-CoA reductase (CCR) gene family in wheat: implications for lignin biosynthesis and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]
- 7. Lignin, the Lignification Process, and Advanced, Lignin-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Distinct cinnamoyl CoA reductases involved in parallel routes to lignin in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Simultaneous Down-Regulation of Dominant Cinnamoyl CoA Reductase and Cinnamyl Alcohol Dehydrogenase Dramatically Altered Lignin Content in Mulberry [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylpropanoid Pathway: A Technical Guide to its Intermediates and the Central Role of (E)-Cinnamoyl-CoA
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the biosynthesis of a vast array of phenolic compounds. These molecules are crucial for plant growth, development, and defense against biotic and abiotic stresses. Intermediates of this pathway serve as precursors for a multitude of essential compounds, including lignin, flavonoids, coumarins, and stilbenes. At a critical juncture of this intricate network lies (E)-Cinnamoyl-CoA, a key thioester that represents a branch point for numerous downstream metabolic fates. This technical guide provides a comprehensive overview of the core phenylpropanoid pathway, focusing on its key intermediates and the pivotal position of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of the pathway and its regulation.
Core Phenylpropanoid Pathway
The general phenylpropanoid pathway commences with the aromatic amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[1] Subsequently, cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.[1] The final step of the core pathway involves the activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL) .[1] From this central intermediate, the pathway diverges into various branches leading to the synthesis of thousands of distinct phenylpropanoid compounds. This compound is an earlier intermediate, formed from cinnamic acid, and also serves as a substrate for downstream enzymes in certain branches of the pathway.[2]
Quantitative Data on Phenylpropanoid Pathway Intermediates
The concentration and metabolic flux of phenylpropanoid intermediates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Concentration of Phenylpropanoid Pathway Intermediates in Arabidopsis thaliana
| Intermediate | Tissue | Concentration (nmol/g FW) | Reference |
| Phenylalanine | Rosette Leaves | 60 - 120 | [1] |
| Cinnamic Acid | Stems | ~0.05 | [1] |
| p-Coumaric Acid | Rosette Leaves | 1 - 5 | [1] |
| Sinapoyl Malate | Rosette Leaves | 10 - 20 | [1] |
Table 2: Metabolic Flux through the Phenylpropanoid Pathway in Potato Tuber
| Metabolite | Treatment | Biosynthetic Flux (Jin) (nmol g-1 FW h-1) | Catabolic Flux (Jout) (nmol g-1 FW h-1) | Reference |
| N-p-coumaroyloctopamine | Control | 0.13 ± 0.02 | 0.11 ± 0.02 | [3] |
| Elicitor | 1.84 ± 0.21 | 1.63 ± 0.21 | [3] | |
| Chlorogenic acid | Control | 0.45 ± 0.04 | 0.04 ± 0.01 | [3] |
| Elicitor | 0.15 ± 0.02 | 0.05 ± 0.01 | [3] | |
| Caffeoylputrescine | Control | 0.10 ± 0.01 | 0.01 ± 0.00 | [3] |
| Elicitor | 0.04 ± 0.01 | 0.01 ± 0.00 | [3] | |
| N-feruloyltyramine | Control | 0.03 ± 0.00 | 0.02 ± 0.00 | [3] |
| Elicitor | 0.12 ± 0.01 | 0.10 ± 0.01 | [3] |
Experimental Protocols
Accurate quantification of phenylpropanoid intermediates and the characterization of key enzymes are fundamental for studying this pathway. The following sections provide detailed methodologies for essential experiments.
Extraction and Quantification of Phenylpropanoid Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenylpropanoid compounds.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
80% (v/v) methanol
-
Centrifuge
-
HPLC system with a C18 column and a diode array detector (DAD)
-
Authentic standards for phenylpropanoid intermediates
-
Solvent A: 0.1% (v/v) formic acid in water
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile
Protocol:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Add 1 mL of 80% methanol to the powdered tissue and vortex thoroughly.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Resuspend the dried extract in 100 µL of 50% methanol.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any insoluble debris.
-
Inject 10-20 µL of the supernatant into the HPLC system.
-
Separate the compounds using a C18 column with a gradient of Solvent A and Solvent B. A typical gradient could be: 0-5 min, 5% B; 5-35 min, 5-100% B; 35-40 min, 100% B; 40-41 min, 100-5% B; 41-45 min, 5% B.[4]
-
Monitor the elution of compounds using a DAD at wavelengths relevant for phenylpropanoids (e.g., 280 nm, 320 nm).
-
Identify and quantify the intermediates by comparing their retention times and UV spectra with those of authentic standards.[4]
Enzyme Assays
This assay measures the conversion of L-phenylalanine to trans-cinnamic acid.
Materials:
-
Plant tissue
-
Extraction buffer: 100 mM Tris-HCl (pH 8.8)
-
Substrate solution: 50 mM L-phenylalanine in extraction buffer
-
1 M HCl
-
Spectrophotometer
Protocol:
-
Homogenize 100 mg of plant tissue in 1 mL of ice-cold extraction buffer.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Prepare the reaction mixture containing 800 µL of extraction buffer and 100 µL of substrate solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the crude enzyme extract.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Measure the absorbance of the reaction mixture at 290 nm, which is the wavelength of maximum absorbance for trans-cinnamic acid.[5]
-
Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (10,000 M-1 cm-1).[5]
This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid.
Materials:
-
Plant tissue
-
Extraction buffer: 100 mM Tris-HCl (pH 7.5) containing 10% glycerol, 10 mM DTT
-
Reaction buffer: 200 mM Tris-HCl (pH 7.5)
-
Substrate solution: 5 mM p-coumaric acid
-
25 mM ATP
-
25 mM MgCl2
-
5 mM Coenzyme A (CoA)
-
Spectrophotometer
Protocol:
-
Prepare the crude enzyme extract as described for the PAL assay using the 4CL extraction buffer.
-
Prepare the reaction mixture containing 700 µL of reaction buffer, 50 µL of 25 mM ATP, 50 µL of 25 mM MgCl2, and 50 µL of 5 mM p-coumaric acid.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the crude enzyme extract and 50 µL of 5 mM CoA.
-
Monitor the increase in absorbance at 333 nm, the wavelength of maximum absorbance for p-coumaroyl-CoA, for 5-10 minutes.[6]
-
Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M-1 cm-1).[6]
This assay measures the NADPH-dependent reduction of this compound to cinnamaldehyde.
Materials:
-
Plant tissue
-
Extraction buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 10% glycerol, 10 mM DTT
-
Reaction buffer: 100 mM potassium phosphate buffer (pH 6.5)
-
Substrate solution: 1 mM this compound
-
10 mM NADPH
-
Spectrophotometer
Protocol:
-
Prepare the crude enzyme extract as described for the PAL assay using the CCR extraction buffer.
-
Prepare the reaction mixture containing 800 µL of reaction buffer and 50 µL of 10 mM NADPH.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the crude enzyme extract and 50 µL of 1 mM this compound.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, for 5-10 minutes.[7]
-
Calculate the CCR activity using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).[7]
Metabolic Flux Analysis using Stable Isotope Labeling
Stable isotope labeling is a powerful technique to trace the flow of metabolites through a pathway.
Workflow:
-
Labeling: Feed the plant or cell culture with a stable isotope-labeled precursor, such as 13C-L-phenylalanine.[8]
-
Sampling: Harvest tissue samples at different time points after the introduction of the label.
-
Extraction: Extract the metabolites from the tissue samples as described in the HPLC protocol.
-
Analysis: Analyze the extracts using LC-MS to determine the incorporation of the stable isotope into the phenylpropanoid intermediates.[8]
-
Modeling: Use metabolic modeling software to calculate the flux rates through the different steps of the pathway based on the isotopic enrichment data.[9]
Signaling Pathways and Regulation
The phenylpropanoid pathway is tightly regulated at multiple levels to control the allocation of carbon to its various branches in response to developmental and environmental cues. This regulation involves a complex network of transcription factors and signaling molecules.
Transcriptional Regulation
A number of transcription factor families, including MYB, bHLH, and WRKY, play crucial roles in regulating the expression of phenylpropanoid biosynthesis genes.[10] For instance, specific R2R3-MYB transcription factors are known to activate the promoters of genes encoding key enzymes like PAL, C4H, and 4CL.[10]
References
- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of (E)-Cinnamoyl-CoA
(E)-Cinnamoyl-coenzyme A ((E)-Cinnamoyl-CoA) is a pivotal intermediate in the phenylpropanoid metabolic pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and stilbenes, which are crucial for plant development, structural integrity, and defense mechanisms. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its role in cellular signaling.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C30H42N7O17P3S | [2] |
| Molecular Weight | 897.7 g/mol | [2] |
| Exact Mass | 897.15707506 Da | [2] |
| XLogP3-AA (Computed) | -3.6 | [2] |
| Hydrogen Bond Donor Count (Computed) | 9 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 22 | [2] |
| Rotatable Bond Count (Computed) | 22 | [2] |
| Polar Surface Area (Computed) | 389 Ų | [2] |
Note: The physical properties listed above are computationally derived and should be considered as estimates.
Experimental Protocols
Enzymatic Synthesis of this compound
This compound can be synthesized enzymatically from cinnamic acid and coenzyme A using the enzyme 4-coumarate-CoA ligase (4CL).[3] This method offers high specificity and yield.
Materials:
-
Cinnamic acid
-
Coenzyme A (CoA)
-
ATP (Adenosine triphosphate)
-
MgCl2 (Magnesium chloride)
-
Purified 4-coumarate-CoA ligase (4CL) enzyme (e.g., from Nicotiana benthamiana or Oryza sativa)
-
Tris-HCl or Potassium Phosphate buffer (pH 7.4-7.5)
-
Incubator
-
HPLC system for purification
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM Tris/HCl pH 7.5 or 50 mM potassium phosphate buffer pH 7.4):[3]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C - 30°C) for a sufficient duration (e.g., 2 hours to overnight) with gentle mixing.[3] The reaction should be performed in the dark to prevent photodegradation of the product.[3]
-
Reaction Termination: Terminate the reaction by methods such as boiling for a short period (e.g., 10 minutes at 95°C) to denature the enzyme.[3]
-
Purification: Purify the synthesized this compound from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).[4][5] A phosphoric acid-acetonitrile gradient is often effective for separation.[4]
-
Verification: Confirm the identity and purity of the product using techniques such as UV-Vis spectrophotometry and mass spectrometry (MS).[6]
Analysis of this compound
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of this compound and other cinnamoyl-CoA esters.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 HPLC system or equivalent.[7]
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 30 mM ammonium acetate, pH 4.7) and organic solvents like methanol and acetonitrile is commonly used.[8]
-
Detection: UV detection at a wavelength where cinnamoyl-CoA esters absorb strongly (e.g., around 254 nm or 366 nm).[9][10]
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve generated from known concentrations of purified this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological samples.[11]
Instrumentation and Conditions:
-
LC System: A UPLC system (e.g., Waters ACQUITY UPLC) coupled to a tandem mass spectrometer.[12]
-
Column: A reverse-phase C8 or C18 column.[12]
-
Mobile Phase: A binary gradient with a volatile buffer like ammonium hydroxide in water and acetonitrile is often employed.[12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[12]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound.[12]
Signaling Pathways and Biological Role
This compound is a precursor for monolignols, the building blocks of lignin. The enzyme Cinnamoyl-CoA Reductase (CCR) catalyzes the first committed step in this branch of the phenylpropanoid pathway.[13][14] CCR activity is a critical control point in directing metabolic flux towards lignin synthesis.[13]
In rice, CCR has been identified as an effector of the small GTPase OsRac1, linking it to plant defense signaling.[15][16] Upon pathogen recognition, OsRac1 can activate CCR, leading to increased production of monolignols and subsequent lignification of the cell wall.[15] This reinforcement of the cell wall acts as a physical barrier against pathogen invasion.[15]
Caption: Cinnamoyl-CoA Reductase signaling in plant defense.
Experimental Workflows
A typical experimental workflow for studying this compound in a biological system involves several key steps, from sample preparation to data analysis.
Caption: General workflow for this compound analysis.
This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers in plant biology, biochemistry, and drug development. The provided protocols and workflows serve as a foundation for further investigation into the multifaceted roles of this important metabolite.
References
- 1. Cinnamoyl-CoA | C30H42N7O17P3S | CID 6444037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C30H42N7O17P3S | CID 6120366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Characterization of Cinnamoyl-Coenzyme A:NADP Oxidoreductase in Eucalyptus gunnii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for enzymatic synthesis of unlabeled and radiolabeled Hydroxycinnamate-CoA (Journal Article) | OSTI.GOV [osti.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinnamoyl-CoA reductase, a key enzyme in lignin biosynthesis, is an effector of small GTPase Rac in defense signaling in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OsCCR1 [funricegenes.github.io]
(E)-Cinnamoyl-CoA in the Plant Kingdom: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamoyl-Coenzyme A ((E)-Cinnamoyl-CoA) stands as a pivotal intermediate in the intricate web of plant secondary metabolism. Situated at a critical juncture in the phenylpropanoid pathway, it serves as the precursor to a vast array of phenolic compounds that are integral to plant structure, defense, and signaling. These compounds include lignins, flavonoids, stilbenes, and coumarins, many of which possess significant pharmacological activities. Understanding the natural occurrence and regulation of this compound and its derivatives across different plant species is paramount for advancements in drug discovery, metabolic engineering, and the development of plant-based therapeutics. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its prevalence in the plant kingdom, and detailed methodologies for its extraction and quantification.
The Phenylpropanoid Pathway and the Central Role of this compound
The biosynthesis of this compound originates from the aromatic amino acid L-phenylalanine, which is first converted to cinnamic acid. This core reaction sequence, known as the general phenylpropanoid pathway, is conserved across higher plants. Cinnamic acid is then activated to its corresponding thioester, this compound, by the enzyme 4-coumarate:CoA ligase (4CL). This activation step is a key regulatory point, committing the carbon flux towards the various branches of the phenylpropanoid pathway.
This compound and its hydroxylated and methoxylated derivatives, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA, are collectively referred to as cinnamoyl-CoA esters. These molecules are substrates for a variety of enzymes that lead to the biosynthesis of thousands of specialized metabolites. A crucial enzyme that acts upon these esters is Cinnamoyl-CoA reductase (CCR), which catalyzes the first committed step in the biosynthesis of monolignols, the building blocks of lignin.[1][2][3][4][5]
Figure 1. Simplified overview of the central phenylpropanoid pathway.
Natural Occurrence of this compound and its Derivatives in Plants
This compound and its derivatives are ubiquitously present in vascular plants, reflecting the widespread occurrence of the phenylpropanoid pathway. While their existence can be inferred from the presence of downstream metabolites like lignin and flavonoids, direct quantitative data on the endogenous concentrations of these CoA esters are limited and vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The transient nature and low abundance of these intermediates make their quantification challenging.
Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection and quantification of these low-abundance metabolites.[1][2] The following table summarizes the reported occurrence and, where available, the quantification of cinnamoyl-CoA esters in various plant species.
| Plant Species | Tissue | Cinnamoyl-CoA Derivative(s) Detected | Concentration Range | Reference(s) |
| Arabidopsis thaliana | Stems | p-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA, Sinapoyl-CoA | ~50 pmol/g-FW for some intermediates | [1][2] |
| Populus species (Poplar) | Leaves, Xylem | Presence inferred from high levels of phenylpropanoids | Not Quantified | [1][2] |
| Oryza sativa (Rice) | Roots, Shoots | Feruloyl-CoA (preferred substrate for OsCCRs) | Not Quantified | [5] |
| Triticum aestivum (Wheat) | Stems | Feruloyl-CoA, 5-OH-feruloyl-CoA, Sinapoyl-CoA, Caffeoyl-CoA | Not Quantified | [6] |
| Solanum lycopersicum (Tomato) | Stems, Leaves | Feruloyl-CoA, Sinapoyl-CoA, Caffeoyl-CoA, p-Coumaroyl-CoA | Not Quantified | [7] |
| Morus alba (Mulberry) | Stems | Feruloyl-CoA, Sinapoyl-CoA | Not Quantified | [8] |
| Brassica napus (Rapeseed) | Developing Seeds | Various acyl-CoAs (including long-chain) | 3-6 µM (total acyl-CoA pool) | [9] |
Note: The concentrations of cinnamoyl-CoA esters are generally low, and their pool sizes can change rapidly in response to developmental and environmental cues. The data presented here are indicative and may not be representative of all conditions.
Experimental Protocols for the Quantification of this compound
The accurate quantification of this compound and its derivatives from plant tissues requires robust and sensitive analytical methods. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity and sensitivity. Below is a detailed protocol synthesized from established methodologies.[1][3][10]
Plant Material Harvesting and Quenching
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench all enzymatic activity.
-
Store samples at -80°C until extraction.
Extraction of Acyl-CoA Esters
-
Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction Buffer: Prepare an extraction buffer consisting of 2.5 mM ammonium acetate in 90% methanol (v/v) with a suitable internal standard (e.g., a 13C-labeled acyl-CoA).
-
Extraction: Add the ice-cold extraction buffer to the powdered tissue (e.g., 1 mL per 100 mg of tissue).
-
Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice-water bath for 10 minutes to ensure complete cell lysis and extraction.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.
Sample Cleanup (Optional but Recommended)
-
For complex matrices, a solid-phase extraction (SPE) step using a C18 or mixed-mode cation exchange cartridge can be employed to remove interfering compounds. However, this may lead to the loss of more polar analytes.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, increasing linearly to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each cinnamoyl-CoA ester and the internal standard. For example, for p-coumaroyl-CoA, the transition could be m/z 912.2 -> 409.1.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to maximize sensitivity.
-
Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
-
Generate a standard curve using authentic standards of the cinnamoyl-CoA esters of interest.
-
Calculate the concentration of each analyte in the sample by normalizing its peak area to that of the internal standard and using the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant Secondary Metabolites with an Overview of Populus [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 6. Comprehensive analysis of cinnamoyl-CoA reductase (CCR) gene family in wheat: implications for lignin biosynthesis and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gigvvy.com [gigvvy.com]
An In-depth Technical Guide to Enzymes Utilizing (E)-Cinnamoyl-CoA and its Derivatives as Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of key enzymes that utilize (E)-Cinnamoyl-CoA and its hydroxylated and methoxylated derivatives as substrates. These enzymes are central to the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and stilbenes. Understanding the function, kinetics, and regulation of these enzymes is crucial for applications in metabolic engineering, drug discovery, and the development of novel biomaterials.
Cinnamoyl-CoA Reductase (CCR)
Cinnamoyl-CoA Reductase (EC 1.2.1.44) is a pivotal enzyme that catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway. It mediates the NADPH-dependent reduction of cinnamoyl-CoA esters to their corresponding cinnamaldehydes. These aldehydes are further reduced to monolignols, the building blocks of lignin.
Signaling and Metabolic Pathways
CCR is a key regulatory point in the phenylpropanoid pathway, directing carbon flux towards lignin biosynthesis. Its activity is crucial for plant cell wall lignification, providing structural support and defense against pathogens.[1]
Quantitative Data
The kinetic parameters of CCR have been characterized from various plant species, showing a general preference for feruloyl-CoA as a substrate.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
| Sorghum bicolor (SbCCR1) | Feruloyl-CoA | 70 | 3.96 | 0.057 | [1] |
| Sorghum bicolor (SbCCR1) | p-Coumaroyl-CoA | - | - | - | [1] |
| Sorghum bicolor (SbCCR1) | Caffeoyl-CoA | - | - | - | [1] |
| Petunia hybrida (Ph-CCR1) | Feruloyl-CoA | 4.3 ± 0.5 | 31.3 ± 0.9 | 7.28 | [2] |
| Petunia hybrida (Ph-CCR1) | Sinapoyl-CoA | 4.9 ± 0.6 | 20.5 ± 0.7 | 4.18 | [2] |
| Petunia hybrida (Ph-CCR1) | p-Coumaroyl-CoA | 12.0 ± 1.6 | 6.8 ± 0.3 | 0.57 | [2] |
| Petunia hybrida (Ph-CCR1) | Caffeoyl-CoA | > 500 | - | < 0.01 | [2] |
Experimental Protocols
This assay measures the decrease in absorbance at 340 nm or 366 nm, which corresponds to the oxidation of NADPH and the conversion of the cinnamoyl-CoA ester to its aldehyde.
Materials:
-
100 mM Potassium phosphate buffer (pH 6.25)
-
10 mM NADPH stock solution
-
1 mM stock solution of the desired cinnamoyl-CoA substrate (e.g., feruloyl-CoA)
-
Purified CCR enzyme
Procedure:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 1 ml)
-
100 µM NADPH
-
10-100 µM cinnamoyl-CoA substrate
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified CCR enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (for NADPH) or 366 nm (for the CoA ester) for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹) or the specific CoA ester.
This method allows for the direct quantification of the aldehyde product.
Materials:
-
Same as the spectrophotometric assay.
-
HPLC system with a C18 column.
-
Acetonitrile and water (with 0.1% formic acid) as mobile phases.
-
Aldehyde standards (e.g., coniferaldehyde).
Procedure:
-
Perform the enzymatic reaction as described in the spectrophotometric assay.
-
Stop the reaction after a defined time (e.g., 20 minutes) by adding a small volume of acid (e.g., 10% HCl).
-
Centrifuge the mixture to pellet the precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate the components using a suitable gradient of acetonitrile in water.
-
Detect the products by UV absorbance at an appropriate wavelength (e.g., 340 nm for coniferaldehyde).
-
Quantify the product by comparing the peak area to a standard curve of the corresponding aldehyde.
Chalcone Synthase (CHS)
Chalcone Synthase (EC 2.3.1.74) is a key enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of a hydroxycinnamoyl-CoA ester (typically p-coumaroyl-CoA) with three molecules of malonyl-CoA to form a naringenin chalcone, the precursor for a wide variety of flavonoids. While its primary substrate is p-coumaroyl-CoA, some CHS enzymes can also utilize this compound and other analogs.
Signaling and Metabolic Pathways
CHS represents a critical branch point from the general phenylpropanoid pathway, directing intermediates towards the production of flavonoids, which are involved in pigmentation, UV protection, and plant defense.
Quantitative Data
Kinetic data for CHS often focuses on its natural substrate, p-coumaroyl-CoA. However, studies have shown that it can accept other cinnamoyl-CoA derivatives.
| Enzyme Source | Substrate | K_m (µM) | V_max (relative) | Reference |
| Petroselinum hortense | p-Coumaroyl-CoA | 1.6 | 100% | [3] |
| Petroselinum hortense | Feruloyl-CoA | 2.1 | 70% | [3] |
| Petroselinum hortense | Caffeoyl-CoA | 1.0 | 25% | [3] |
Experimental Protocols
This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
Materials:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
10 mM p-Coumaroyl-CoA stock solution
-
10 mM Malonyl-CoA stock solution
-
Purified CHS enzyme
-
HPLC system with a C18 column
-
Methanol and water (with 0.1% formic acid) as mobile phases
-
Naringenin chalcone standard
Procedure:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
50 µM p-Coumaroyl-CoA
-
150 µM Malonyl-CoA
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified CHS enzyme.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the products with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Inject the sample into the HPLC system and analyze using a suitable gradient.
-
Detect the naringenin chalcone product by UV absorbance at around 370 nm.
-
Quantify the product based on a standard curve.
Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT)
Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (EC 2.3.1.133) is an enzyme that plays a crucial role in the phenylpropanoid pathway by catalyzing the transfer of a hydroxycinnamoyl group from a CoA thioester to shikimate. This reaction is essential for the biosynthesis of G and S lignin monomers.
Signaling and Metabolic Pathways
HCT is involved in a "shunt" pathway that allows for the 3-hydroxylation of p-coumaroyl esters, a key step in the formation of caffeoyl-CoA, the precursor to G and S lignin units.
Quantitative Data
The kinetic parameters of HCT have been determined for several plant species, showing its preference for shikimate as an acyl acceptor.
| Enzyme Source | Substrate (Acyl Donor) | Substrate (Acyl Acceptor) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |
| Physcomitrella patens | p-Coumaroyl-CoA | Shikimate | 0.22 | 5.1 | 23.18 | [4] |
| Physcomitrella patens | p-Coumaroyl-CoA | Quinate | 9.4 | 3.5 | 0.37 | [4] |
| Physcomitrella patens | p-Coumaroyl-CoA | Threonate | 17.2 | 0.16 | 0.009 | [4] |
Experimental Protocols
This highly sensitive method allows for the direct detection and quantification of the p-coumaroyl-shikimate product.[5]
Materials:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM Dithiothreitol (DTT)
-
2 mM p-Coumaroyl-CoA stock solution
-
2 mM Shikimic acid stock solution
-
Purified HCT enzyme or plant protein extract
-
UPLC-MS system with a C18 column
Procedure:
-
Prepare a 40 µL reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
1 mM DTT
-
100 µM p-Coumaroyl-CoA
-
1 mM Shikimic acid
-
1-10 µg of purified enzyme or protein extract
-
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for 20 minutes.
-
Stop the reaction by adding 40 µL of 10% acetic acid.
-
Centrifuge the sample to remove any precipitate.
-
Inject the supernatant into the UPLC-MS system.
-
Separate the products using a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Detect the p-coumaroyl-shikimate product by monitoring its specific m/z in the mass spectrometer.
-
Quantify the product using a standard curve of synthesized p-coumaroyl-shikimate.
Pinosylvin Synthase
Pinosylvin synthase (EC 2.3.1.146), also known as stilbene synthase, catalyzes the formation of pinosylvin, a stilbenoid phytoalexin with antimicrobial properties. This enzyme utilizes this compound as a starter molecule, condensing it with three molecules of malonyl-CoA.
Metabolic Pathway
Pinosylvin synthase diverts this compound from the main phenylpropanoid pathway to produce stilbenoids, which are important for plant defense.
Quantitative Data
Detailed kinetic data for pinosylvin synthase is not as readily available as for the more central phenylpropanoid pathway enzymes. However, it is known to utilize cinnamoyl-CoA as a substrate.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
| Pinus sylvestris | Cinnamoyl-CoA | N/A | N/A | N/A | [6] |
| Pinus sylvestris | Malonyl-CoA | N/A | N/A | N/A | [6] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
A detailed, standardized protocol for pinosylvin synthase activity is not well-documented in publicly available literature. However, a general approach can be inferred from assays for related enzymes like chalcone synthase, typically involving HPLC or radio-TLC to detect the product. A common method involves the use of radiolabeled malonyl-CoA.
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Cinnamoyl-CoA
-
[¹⁴C]-Malonyl-CoA
-
Purified pinosylvin synthase
-
Thin-layer chromatography (TLC) plate
-
Pinosylvin standard
Procedure:
-
Incubate the enzyme with cinnamoyl-CoA and [¹⁴C]-malonyl-CoA.
-
Stop the reaction and extract the products.
-
Spot the extract on a TLC plate alongside a pinosylvin standard.
-
Develop the TLC plate with an appropriate solvent system.
-
Visualize the radiolabeled pinosylvin product using autoradiography or a phosphorimager.
-
Quantify the product by scraping the corresponding spot and measuring radioactivity via liquid scintillation counting.
Cinnamoyl-CoA:phenyllactate CoA-transferase
Cinnamoyl-CoA:phenyllactate CoA-transferase (EC 2.8.3.17) is an enzyme found in some anaerobic bacteria, such as Clostridium sporogenes. It catalyzes the transfer of the CoA moiety from this compound to (R)-phenyllactate, forming (E)-cinnamate and (R)-phenyllactyl-CoA.[4] This enzyme is part of a pathway for the fermentation of aromatic amino acids.
Metabolic Pathway
This CoA-transferase is involved in the anaerobic degradation of phenylalanine.
Quantitative Data
Comprehensive kinetic data for this enzyme is limited in the available literature.
| Enzyme Source | Substrate | K_m | k_cat | k_cat/K_m | Reference |
| Clostridium sporogenes | This compound | N/A | N/A | N/A | [4] |
| Clostridium sporogenes | (R)-Phenyllactate | N/A | N/A | N/A | [4] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Materials:
-
Assay buffer appropriate for the enzyme's optimal pH and stability.
-
This compound
-
(R)-Phenyllactate
-
Purified Cinnamoyl-CoA:phenyllactate CoA-transferase
-
HPLC system with a C18 column
-
Standards for (E)-cinnamate and (R)-phenyllactyl-CoA
Procedure:
-
Incubate the enzyme with this compound and (R)-phenyllactate in the assay buffer.
-
Take aliquots at different time points and stop the reaction (e.g., by adding acid).
-
Analyze the reaction mixture by HPLC to monitor the decrease in substrates and the increase in products.
-
Quantify the formation of (E)-cinnamate or (R)-phenyllactyl-CoA by comparing peak areas to standard curves.
This guide provides a foundational understanding of these important enzymes. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions and further characterization of these enzymes from different biological sources.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Procedure for the enzymatic synthesis and isolation of cinnamoyl-CoA thiolesters using a bacterial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Navigating the Crossroads of Plant Metabolism: A Technical Guide to Metabolic Flux Analysis of the Phenylpropanoid Pathway Centered on (E)-Cinnamoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of metabolic flux analysis (MFA) as applied to the intricate phenylpropanoid pathway in plants, with a specific focus on the critical branch point intermediate, (E)-Cinnamoyl-CoA. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to empower researchers in their exploration of plant secondary metabolism for applications in drug discovery and metabolic engineering.
Introduction: The Significance of the Phenylpropanoid Pathway and this compound
The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for the biosynthesis of a vast array of compounds crucial for plant development, defense, and interaction with the environment. These compounds, including flavonoids, lignins, and stilbenes, also possess significant pharmacological properties, making them attractive targets for drug development.
At the heart of this pathway lies this compound, a pivotal metabolic intermediate. Derived from the amino acid phenylalanine, it stands at a critical juncture where the carbon flux is partitioned into various downstream branches, leading to the synthesis of diverse and bioactive molecules.[1] Understanding and quantifying the metabolic flux through this compound is paramount for elucidating the regulatory mechanisms that govern the production of specific phenylpropanoids and for rationally engineering the pathway to enhance the yield of desired compounds.
Metabolic Flux Analysis (MFA) is a powerful suite of techniques used to quantify the rates of metabolic reactions within a biological system.[2][3] By employing stable isotope tracers, such as ¹³C-labeled substrates, researchers can track the flow of atoms through a metabolic network and mathematically model the in vivo reaction rates, or fluxes. This guide will delve into the application of ¹³C-MFA to dissect the complexities of the phenylpropanoid pathway.
Experimental Protocols for Metabolic Flux Analysis
A successful MFA experiment requires meticulous planning and execution, from isotope labeling to sample analysis and data interpretation. The following sections provide a detailed methodology for conducting ¹³C-MFA of the phenylpropanoid pathway.
Isotope Labeling of Plant Material
The foundation of ¹³C-MFA is the introduction of a stable isotope tracer into the biological system. For plant studies, this is typically achieved by feeding ¹³C-labeled glucose or phenylalanine to cell cultures, tissues, or whole plants.
Materials:
-
Plant material (e.g., cell suspension culture, leaf discs, seedlings)
-
Growth medium or buffer
-
¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [¹³C₉]phenylalanine)
-
Incubation chamber with controlled light and temperature
Protocol:
-
Preparation of Plant Material: Acclimate the chosen plant material to the experimental conditions to ensure metabolic steady-state. For cell cultures, this involves subculturing to the mid-exponential growth phase. For tissues, allow for a recovery period after excision.
-
Labeling Medium Preparation: Prepare the growth medium or buffer containing the ¹³C-labeled substrate at a predetermined concentration. The choice of tracer and its concentration should be optimized based on the specific research question and the metabolic network under investigation.
-
Initiation of Labeling: Replace the standard medium with the labeling medium. For whole plants, this may involve hydroponic systems or direct application to the root system.
-
Time-Course Sampling: Collect samples at multiple time points throughout the labeling experiment. This is crucial for determining the rate of isotope incorporation and ensuring that the system has reached an isotopic steady-state.
-
Quenching of Metabolism: Immediately quench metabolic activity upon sample collection to prevent further enzymatic reactions. This is typically achieved by flash-freezing the samples in liquid nitrogen.
-
Sample Storage: Store the quenched samples at -80°C until further processing.
Metabolite Extraction
The next critical step is the efficient extraction of phenylpropanoid intermediates and related metabolites from the plant material.
Materials:
-
Frozen, lyophilized plant tissue
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen.
-
Solvent Extraction: Add a pre-chilled extraction solvent to the powdered tissue. The ratio of solvent to tissue should be optimized for complete extraction.
-
Incubation and Sonication: Incubate the mixture on ice, often with intermittent vortexing or sonication, to facilitate cell lysis and metabolite solubilization.
-
Centrifugation: Pellet the cell debris by centrifugation at high speed and low temperature.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Drying and Reconstitution: The filtered extract can be dried under a stream of nitrogen or in a vacuum concentrator and then reconstituted in a suitable solvent for analysis.
LC-MS/MS Analysis of Phenylpropanoid Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific quantification of the isotopic labeling patterns of phenylpropanoid intermediates.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of phenylpropanoids.
-
Mobile Phases: A gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS fragmentation.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often preferred for phenylpropanoids.
Protocol:
-
Method Development: Develop a robust LC-MS/MS method for the separation and detection of the target phenylpropanoid intermediates, including this compound and its precursors and derivatives. This involves optimizing the chromatographic gradient and the MS/MS parameters (e.g., precursor and product ions, collision energy) for each compound.
-
Sample Analysis: Inject the reconstituted metabolite extracts into the LC-MS/MS system.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted quantification on a triple quadrupole instrument, or in full scan and data-dependent MS/MS mode on a high-resolution instrument.
-
Data Processing: Process the raw data to obtain the mass isotopomer distributions (MIDs) for each metabolite. This involves integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.).
Data Presentation: Quantitative Flux Analysis
The analysis of ¹³C-MFA data allows for the quantification of metabolic fluxes through the phenylpropanoid pathway. While direct flux data for this compound is scarce in the literature, we can infer the flux distribution at the p-coumaroyl-CoA branch point by examining the biosynthetic fluxes (Jin) of its downstream products. The following table summarizes representative flux data from a study on elicitor-treated potato tuber tissue, which provides insights into the metabolic activity leading from p-coumaroyl-CoA.
| Metabolite | Treatment | Biosynthetic Flux (Jin) (nmol gFW⁻¹ h⁻¹) | Catabolic Flux (Jout) (nmol gFW⁻¹ h⁻¹) |
| N-p-coumaroyloctopamine (p-CO) | Control | 0.12 ± 0.02 | 0.11 ± 0.02 |
| Elicitor | 1.2 ± 0.2 | 1.1 ± 0.2 | |
| N-p-coumaroyltyramine (p-CT) | Control | 0.08 ± 0.01 | 0.07 ± 0.01 |
| Elicitor | 0.65 ± 0.11 | 0.60 ± 0.10 | |
| Chlorogenic acid (CGA) | Control | 0.45 ± 0.08 | 0.15 ± 0.03 |
| Elicitor | 0.18 ± 0.03 | 0.25 ± 0.04 | |
| Caffeoylputrescine (CafP) | Control | 0.51 ± 0.09 | 0.20 ± 0.04 |
| Elicitor | 0.15 ± 0.03 | 0.28 ± 0.05 | |
| Data adapted from a study on elicitor-treated potato tuber tissue.[4][5] |
Mandatory Visualizations
To facilitate a deeper understanding of the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Phenylpropanoid Biosynthetic Pathway
Caption: Simplified Phenylpropanoid Biosynthetic Pathway.
Regulatory Signaling of the Phenylpropanoid Pathway
References
- 1. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
The Stress-Induced Symphony: A Technical Guide to the Regulation of (E)-Cinnamoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamoyl-CoA sits at a critical metabolic juncture, the gateway to a vast array of phenylpropanoid compounds vital for plant survival and adaptation. Its production is exquisitely sensitive to environmental cues, particularly stress. Under adverse conditions such as drought, high salinity, pathogen attack, and UV radiation, the biosynthesis of this compound is dynamically regulated to produce compounds that fortify cellular structures, combat pathogens, and protect against oxidative damage. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing this compound production in response to stress, offering a valuable resource for researchers in plant science, metabolic engineering, and drug discovery.
The Core Pathway: Biosynthesis of this compound
The synthesis of this compound is a three-step enzymatic cascade, beginning with the amino acid L-phenylalanine. This pathway is a principal component of the broader phenylpropanoid pathway.
-
Phenylalanine Ammonia-Lyase (PAL): The committed step in the pathway is the deamination of L-phenylalanine to (E)-cinnamic acid, catalyzed by PAL. This enzyme is a key regulatory point, and its activity is often transcriptionally upregulated in response to stress.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, then hydroxylates (E)-cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA. While the direct precursor to many phenylpropanoids is p-Coumaroyl-CoA, the initial CoA-ester formed from cinnamic acid itself is this compound, which can also be channeled into various biosynthetic routes. For the purpose of this guide, we will consider the regulation of the flux towards these CoA esters as indicative of this compound production dynamics.
Stress-Responsive Regulation of Gene Expression
A primary mechanism for controlling this compound production under stress is the transcriptional regulation of the genes encoding PAL, C4H, and 4CL. Various abiotic and biotic stresses have been shown to induce the expression of these genes, leading to an increased capacity for phenylpropanoid biosynthesis.
Quantitative Data on Gene Expression under Stress
The following tables summarize the fold-change in the expression of key biosynthetic genes in response to different stressors. It is important to note that the magnitude of induction can vary significantly depending on the plant species, tissue type, and the severity and duration of the stress.
| Stress Type | Gene | Plant Species | Fold Change in Expression | Reference |
| Drought | PAL | Capsicum annuum | Increased | [1] |
| CHS (downstream) | Capsicum annuum | Increased | [1] | |
| CCR (downstream) | Oryza sativa | 26 genes induced | [2] | |
| Salinity | PAL | Sophora alopecuroides | Significantly correlated with metabolite changes | [3] |
| C4H | Sophora alopecuroides | Significantly correlated with metabolite changes | [3] | |
| 4CL | Sophora alopecuroides | Significantly correlated with metabolite changes | [3] | |
| 4CL | Populus euphratica | Significant changes | [4][5] | |
| CCR (downstream) | Boehmeria nivea | BnCCR4 involved in response | [6] | |
| UV Radiation | PAL | Vitis vinifera | ~2.5-fold (UV-C) | [7] |
| C4H | Vitis vinifera | ~2-fold (UV-C) | [7] | |
| 4CL | Vitis vinifera | ~2.5-fold (UV-C) | [7] | |
| PAL | Capsicum annuum | Increased | [1] | |
| Pathogen/Elicitor | PAL | Vitis vinifera | ~3-fold (Chitosan) | [7] |
| C4H | Vitis vinifera | ~2-fold (Chitosan) | [7] | |
| 4CL | Vitis vinifera | ~3-fold (Chitosan) | [7] | |
| AtCCR2 (downstream) | Arabidopsis thaliana | Strongly and transiently induced | [8][9] |
Signaling Pathways Orchestrating the Stress Response
The induction of the this compound biosynthetic pathway is mediated by a complex network of signaling molecules that perceive stress and transduce the signal to the nucleus to activate gene expression. Key signaling pathways include those mediated by salicylic acid (SA), jasmonic acid (JA), abscisic acid (ABA), and reactive oxygen species (ROS).
Salicylic Acid (SA) Signaling Pathway
Primarily associated with defense against biotrophic pathogens, SA signaling plays a crucial role in activating the phenylpropanoid pathway.[10][11]
Jasmonic Acid (JA) Signaling Pathway
The JA pathway is typically activated in response to necrotrophic pathogens and insect herbivory, leading to the production of defense compounds derived from the phenylpropanoid pathway.[12][13]
Abscisic Acid (ABA) Signaling Pathway
ABA is a key hormone in mediating responses to abiotic stresses like drought and salinity. It can also influence the phenylpropanoid pathway.[6]
Reactive Oxygen Species (ROS) Signaling
Stresses often lead to the accumulation of ROS, which act as signaling molecules to trigger defense responses, including the activation of the phenylpropanoid pathway.
Experimental Protocols
Accurate measurement of the components of the this compound biosynthetic pathway is crucial for understanding its regulation. Below are detailed methodologies for key experiments.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at 290 nm is directly proportional to PAL activity.[3]
Protocol:
-
Protein Extraction:
-
Homogenize plant tissue in ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol).
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing L-phenylalanine substrate in the extraction buffer.
-
-
Measurement:
-
Initiate the reaction by adding the crude enzyme extract to the assay mixture.
-
Incubate at a specific temperature (e.g., 37°C).
-
Measure the increase in absorbance at 290 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) Activity Assay
Principle: C4H is a microsomal enzyme that requires NADPH and O₂ to convert cinnamic acid to p-coumaric acid. The activity is typically measured by quantifying the formation of radiolabeled p-coumaric acid from radiolabeled cinnamic acid.
Protocol:
-
Microsome Isolation:
-
Homogenize plant tissue in an appropriate buffer and perform differential centrifugation to isolate the microsomal fraction.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing the microsomal fraction, NADPH, and a radiolabeled cinnamic acid substrate (e.g., [¹⁴C]-cinnamic acid).
-
-
Reaction and Extraction:
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Quantification:
-
Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled p-coumaric acid formed using liquid scintillation counting.
-
4-Coumarate:CoA Ligase (4CL) Activity Assay
Principle: 4CL catalyzes the formation of a thioester bond between p-coumaric acid and Coenzyme A, producing p-coumaroyl-CoA. The formation of the CoA thioester can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 333 nm).[7][10]
Protocol:
-
Protein Extraction:
-
Extract total protein from plant tissue as described for the PAL assay.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing p-coumaric acid, ATP, MgCl₂, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
-
Measurement:
-
Initiate the reaction by adding the protein extract.
-
Monitor the increase in absorbance at the characteristic wavelength for p-coumaroyl-CoA formation (around 333 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA.
-
Quantification of this compound by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of acyl-CoA esters, including this compound.
Protocol:
-
Extraction of Acyl-CoAs:
-
Homogenize frozen plant tissue in a suitable extraction solvent (e.g., isopropanol/phosphate buffer).
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoA esters.
-
-
LC Separation:
-
Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.
-
-
MS/MS Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound based on its unique parent and fragment ion masses.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Conclusion
The regulation of this compound production in response to stress is a multifaceted process involving intricate signaling networks and precise transcriptional control of biosynthetic genes. This guide has provided a comprehensive overview of the key enzymes, signaling pathways, and experimental methodologies relevant to this critical area of plant biology. A thorough understanding of these mechanisms is not only fundamental to advancing our knowledge of plant stress adaptation but also holds significant potential for the development of stress-tolerant crops and the discovery of novel bioactive compounds for pharmaceutical applications. The presented data and protocols offer a solid foundation for researchers to further investigate and manipulate this pivotal metabolic pathway.
References
- 1. Transcriptional activation of rice CINNAMOYL-CoA REDUCTASE 10 by OsNAC5, contributes to drought tolerance by modulating lignin accumulation in roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Integrated metabolomic and transcriptomic analysis reveals the role of root phenylpropanoid biosynthesis pathway in the salt tolerance of perennial ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two cinnamoyl-CoA reductase (CCR) genes from Arabidopsis thaliana are differentially expressed during development and in response to infection with pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cinnamoyl-CoA reductase, a key enzyme in lignin biosynthesis, is an effector of small GTPase Rac in defense signaling in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct cinnamoyl CoA reductases involved in parallel routes to lignin in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Knockout of the OsNAC113 Transcription Factor Causes High Salt Resistance in Rice | MDPI [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of (E)-Cinnamoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the in vitro enzymatic synthesis of (E)-Cinnamoyl-CoA, a key intermediate in the biosynthesis of numerous secondary metabolites in plants, including flavonoids, lignans, and stilbenes. The synthesis is primarily catalyzed by the enzyme 4-Coumarate:CoA ligase (4CL), which facilitates the ATP-dependent ligation of Coenzyme A (CoA) to cinnamic acid.
Introduction
This compound is a pivotal precursor molecule in the phenylpropanoid pathway, one of the most important and diverse metabolic pathways in plants.[1][2] The enzymatic synthesis of this activated thioester is the gateway to a vast array of natural products with significant pharmaceutical and nutraceutical applications. The enzyme responsible for this conversion, 4-Coumarate:CoA ligase (4CL), belongs to the family of ligases and is crucial for channeling metabolic flux from the general phenylpropanoid pathway into various downstream branches.[3][4] Understanding and optimizing the in vitro synthesis of this compound is therefore of great interest for metabolic engineering, drug discovery, and the production of high-value plant-derived compounds.
The enzymatic reaction proceeds as follows:
(E)-Cinnamic acid + ATP + CoA ⇌ this compound + AMP + Pyrophosphate[5]
This reaction is catalyzed by 4CL and is dependent on the presence of magnesium ions (Mg²⁺) as a cofactor.[3]
Data Presentation
Table 1: Key Components for In Vitro this compound Synthesis
| Component | Role | Typical Concentration Range |
| (E)-Cinnamic acid | Substrate | 200 µM - 2 mM |
| Coenzyme A (CoA) | Substrate | 300 µM - 800 µM |
| Adenosine triphosphate (ATP) | Substrate/Energy Source | 2.5 mM - 5 mM |
| 4-Coumarate:CoA ligase (4CL) | Enzyme | 10 µg - 40 µg/mL |
| Magnesium Chloride (MgCl₂) | Cofactor | 2.5 mM - 5 mM |
| Tris-HCl or Potassium Phosphate | Buffer | 50 mM - 200 mM |
| pH | Reaction Condition | 7.5 - 8.0 |
Table 2: Reported Kinetic Parameters of 4CL with Cinnamic Acid and Related Substrates
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Medicago sativa (MsCCR1) | Feruloyl-CoA | - | - | - |
| Medicago sativa (MsCCR1) | p-Coumaroyl-CoA | - | - | - |
| Medicago sativa (MsCCR1) | Sinapoyl-CoA | Lowest | Highest | >2x Feruloyl-CoA |
| Petunia hybrida (Ph-CCR1) | Feruloyl-CoA | - | Highest | Highest |
| Petunia hybrida (Ph-CCR1) | Sinapoyl-CoA | - | 65.4% of Feruloyl-CoA | - |
| Petunia hybrida (Ph-CCR1) | p-Coumaroyl-CoA | - | 21.6% of Feruloyl-CoA | - |
Note: Direct kinetic data for cinnamic acid with many 4CL isoforms is less commonly reported than for other hydroxycinnamic acids. The table provides comparative data to illustrate substrate preference.[6][7]
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant 4-Coumarate:CoA Ligase (4CL)
This protocol describes the expression of 4CL in Escherichia coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the 4CL gene (e.g., pET vector with an N-terminal His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Binding buffer (20 mM Tris-HCl, 500 mM NaCl, pH 8.0)
-
Wash buffer (Binding buffer with 20 mM imidazole)
-
Elution buffer (Binding buffer with 250 mM imidazole)
-
Ultrafiltration unit
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.4-0.6.[8]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16°C for 16 hours.[8]
-
Harvest the cells by centrifugation and resuspend the pellet in binding buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged 4CL protein with elution buffer.
-
Concentrate the purified protein and exchange the buffer to a suitable storage buffer using an ultrafiltration unit.
-
Determine the protein concentration using a Bradford assay.
-
Verify the purity of the enzyme by SDS-PAGE.
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol details the enzymatic reaction to produce this compound.
Materials:
-
Purified recombinant 4CL enzyme
-
(E)-Cinnamic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube with the following components at the indicated final concentrations:
-
Adjust the final reaction volume to 200 µL with nuclease-free water.
-
Incubate the reaction mixture at 30°C for 30 minutes.[8]
-
Terminate the reaction by adding a small volume of acid (e.g., 10% acetic acid) or by heat inactivation (boiling for 5-10 minutes).[4]
-
Centrifuge the mixture to pellet the denatured protein.
-
Analyze the supernatant for the presence of this compound using HPLC.
Protocol 3: HPLC Analysis of this compound
This protocol outlines the analysis of the reaction product by reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard (if available)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the supernatant from the terminated enzymatic reaction.
-
Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 90% B over 20-30 minutes.
-
Monitor the elution of this compound by measuring the absorbance at approximately 310 nm.[4]
-
Identify the this compound peak by comparing its retention time to that of a standard or by LC-MS analysis for confirmation.
-
Quantify the product by integrating the peak area and comparing it to a standard curve.
Mandatory Visualizations
Caption: Biosynthetic pathway leading to this compound.
Caption: Experimental workflow for enzymatic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamoyl-CoA|High-Purity Research Chemical [benchchem.com]
- 4. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 6. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization, Expression Profiling, and Biochemical Analyses of the Cinnamoyl-CoA Reductase Gene Family for Lignin Synthesis in Alfalfa Plants [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Purification of Enzymatically Synthesized (E)-Cinnamoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Cinnamoyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of flavonoids and stilbenoids, which are of significant interest in drug development and biotechnology. This application note provides a detailed protocol for the enzymatic synthesis and subsequent purification of this compound. The method utilizes a recombinant 4-coumarate:coenzyme A ligase (4CL) for the synthesis, followed by a robust purification strategy involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). This protocol yields high-purity this compound suitable for various research and development applications.
Introduction
The enzymatic synthesis of acyl-CoA thioesters offers a reliable and facile alternative to chemical synthesis, particularly for producing delicate biological intermediates.[1] this compound is an important precursor in the biosynthesis of numerous secondary metabolites in plants and bacteria. The study of enzymes that utilize this compound as a substrate is crucial for understanding these pathways and for the development of novel therapeutic agents. This protocol details a method for the enzymatic synthesis of this compound from cinnamic acid and coenzyme A, using a recombinant 4CL enzyme, and its subsequent purification.
Data Presentation
The following table summarizes the typical yields obtained from the enzymatic synthesis and purification of this compound and related hydroxycinnamoyl-CoAs as reported in the literature.
| Product | Synthesis Method | Purification Method | Conversion/Yield | Reference |
| Cinnamoyl-CoA | Enzymatic (4-coumarate:coenzyme A ligase) | Solid-Phase Extraction | Up to 95% conversion, up to 80% isolation yield | [1] |
| Hydroxycinnamoyl-CoA thioesters | Enzymatic (4-coumarate:CoA ligase 1) | High-Performance Liquid Chromatography | 88-95% total yield | [2] |
| Caffeoyl-CoA, p-coumaroyl-CoA, feruloyl-CoA | Enzymatic (crude enzyme from wheat) | Reverse Phase HPLC | 15-20% conversion | [3] |
Experimental Protocols
Expression and Purification of Recombinant 4-Coumarate:Coenzyme A Ligase (4CL)
This protocol is based on the expression of a His-tagged 4CL enzyme in Escherichia coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a 4CL expression vector
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol)
Protocol:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged 4CL enzyme with Elution Buffer.
-
Desalt the eluted protein into Storage Buffer using a desalting column or dialysis.
-
Confirm the purity of the enzyme by SDS-PAGE and determine the protein concentration. The purified enzyme can be stored at -80°C.[1]
Enzymatic Synthesis of this compound
Materials:
-
Purified 4CL enzyme
-
(E)-Cinnamic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (50 mM, pH 7.4) or Tris-HCl buffer (100 mM, pH 7.5)
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 1 ml reaction, the final concentrations should be:
-
Add the components in the following order: buffer, MgCl2, ATP, CoA, cinnamic acid, and finally the enzyme to initiate the reaction.
-
Incubate the reaction mixture at 30°C for 2-16 hours with gentle mixing.[4] The progress of the reaction can be monitored by HPLC.
Purification of this compound
Two common methods for purification are presented below.
This method is rapid and provides good yields.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Acidify the reaction mixture by adding TFA to a final concentration of 0.1%.
-
Activate the C18 SPE cartridge by washing with 100% methanol followed by equilibration with 0.1% TFA in water.
-
Load the acidified reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unreacted substrates and salts.
-
Elute the this compound with a solution of methanol in 0.1% TFA (e.g., 50-80% methanol).
-
Dry the eluted fraction under vacuum.
-
Store the purified this compound at -20°C or -80°C.
HPLC provides higher purity and is suitable for analytical and preparative scale purification.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Phosphoric acid or TFA in water
-
Mobile Phase B: Acetonitrile
Protocol:
-
Acidify the reaction mixture with phosphoric acid or TFA.
-
Centrifuge the mixture to remove any precipitated protein.
-
Inject the supernatant onto the C18 column.
-
Elute the this compound using a linear gradient of acetonitrile in 0.1% phosphoric acid. A typical gradient might be 5% to 60% acetonitrile over 30 minutes.
-
Monitor the elution at a wavelength of approximately 311 nm (for the cinnamoyl moiety) and 260 nm (for the adenine moiety of CoA).
-
Collect the fractions containing the this compound peak.
-
Pool the fractions and lyophilize to obtain the purified product.
-
The structure can be confirmed by ESI-MS.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the enzymatic synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and purification.
Logical Relationship of Components
This diagram shows the relationship between the key components in the enzymatic reaction.
References
- 1. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of (E)-Cinnamoyl-CoA in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamoyl-CoA is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and stilbenes.[1][2] The quantification of this compound in plant extracts is crucial for understanding the metabolic flux through this pathway and for engineering plants with desired traits for applications in agriculture, pharmaceuticals, and biomaterials. This application note provides a detailed protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection.
This compound Biosynthetic Pathway
This compound is synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid. Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to p-coumaric acid, which is subsequently activated to its corresponding CoA thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). While p-coumaroyl-CoA is a major branch point, this compound can be formed directly from cinnamic acid by the action of a CoA ligase.[1][3] This intermediate is a substrate for cinnamoyl-CoA reductase (CCR), which catalyzes the first committed step in the biosynthesis of monolignols, the building blocks of lignin.[4]
Experimental Protocols
This section details the procedures for sample preparation and HPLC analysis for the quantification of this compound in plant extracts.
Plant Material and Reagents
-
Plant Tissue: Fresh plant tissue (e.g., stems, leaves) should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction.
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
This compound standard: A commercially available standard of high purity.
Sample Preparation and Extraction
The following protocol is a general guideline and may require optimization for different plant species and tissues.
-
Grinding: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol in water (v/v).
-
Extraction: Add 1 mL of the extraction solvent to approximately 100 mg of the powdered plant tissue in a microcentrifuge tube.
-
Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
References
Application Notes and Protocols for Cinnamoyl-CoA Reductase (CCR) Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamoyl-CoA reductase (CCR) (EC 1.2.1.44) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the first committed step in the biosynthesis of monolignols, the precursors of lignin.[1][2] This NADPH-dependent reduction converts hydroxycinnamoyl-CoA thioesters (e.g., feruloyl-CoA, p-coumaroyl-CoA, and sinapoyl-CoA) into their corresponding hydroxycinnamaldehydes.[1][3] The activity of CCR is a critical control point for the metabolic flux towards lignin synthesis, and its study is essential for understanding plant development, cell wall structure, and defense mechanisms.[4][5] These application notes provide a detailed protocol for a spectrophotometric assay to determine CCR activity, applicable to purified recombinant protein or crude plant extracts.
Principle of the Assay
The activity of Cinnamoyl-CoA Reductase is determined by monitoring the decrease in absorbance resulting from the oxidation of NADPH to NADP⁺ and the reduction of the cinnamoyl-CoA substrate. The assay follows the change in absorbance at a specific wavelength, which is dependent on the substrate being used. For many cinnamoyl-CoA esters, this can be monitored in the UV range. A common method involves monitoring the decrease in absorbance at or near 366 nm.[6][7]
Signaling Pathway and Experimental Workflow
The CCR-catalyzed reaction is a key step in the monolignol biosynthetic pathway, which is a branch of the general phenylpropanoid pathway.
Caption: Simplified monolignol biosynthetic pathway highlighting the CCR-catalyzed step.
The following diagram illustrates the general workflow for the CCR enzyme assay.
Caption: General workflow for the Cinnamoyl-CoA reductase (CCR) enzyme assay.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified recombinant CCR protein or crude protein extract from plant tissues.
-
Substrates: Feruloyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA, caffeoyl-CoA.
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Assay Buffer: 100 mM sodium/potassium phosphate buffer, pH 6.25.
-
Spectrophotometer: Capable of measuring absorbance in the UV range (e.g., 366 nm).
-
Cuvettes: UV-transparent cuvettes.
-
Pipettes and tips.
-
Microcentrifuge tubes.
Preparation of Reagents
-
1 M Potassium Phosphate Buffer (pH 6.25):
-
Prepare 1 M K₂HPO₄ and 1 M KH₂PO₄ solutions.
-
Mix appropriate volumes to achieve a pH of 6.25.
-
-
100 mM Assay Buffer:
-
Dilute the 1 M stock to 100 mM with deionized water.
-
-
10 mM NADPH Stock Solution:
-
Dissolve the appropriate amount of NADPH in the assay buffer. Store on ice and use fresh.
-
-
1 mM Cinnamoyl-CoA Substrate Stock Solutions:
-
Dissolve each cinnamoyl-CoA substrate in the assay buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Extraction (Crude Extract)
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add extraction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 500 mM NaCl, 10% glycerol, 1% Triton X-100, with freshly added 20 mM β-mercaptoethanol and 1 mM PMSF) to the powder.[8]
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Spectrophotometric Assay Protocol
-
Set the spectrophotometer to the appropriate wavelength (e.g., 366 nm) and the desired temperature (e.g., 30°C).[6]
-
In a UV-transparent cuvette, prepare the reaction mixture with a total volume of 500 µL.[6][7] The final concentrations of the components should be as follows:
-
Mix the components by gently pipetting and incubate the cuvette in the spectrophotometer for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a specific amount of the enzyme (e.g., 5 µg of purified recombinant protein or an appropriate volume of crude extract).[4][6]
-
Immediately start monitoring the decrease in absorbance at 366 nm for a set period (e.g., 10 minutes), taking readings at regular intervals (e.g., every 30 seconds).[6]
-
As a control, run a parallel reaction without the enzyme or without the substrate to account for any non-enzymatic degradation of NADPH.
Data Analysis
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹, and adjustments may be needed for other wavelengths.
-
Enzyme activity is typically expressed in units of µmol of product formed per minute per milligram of protein (µmol min⁻¹ mg⁻¹).
-
For kinetic analysis, vary the concentration of one substrate while keeping the others constant. Determine the initial velocities (V₀) at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. Lineweaver-Burk plots can also be used for this purpose.[8]
Data Presentation
Table 1: Typical Reaction Conditions for CCR Assay
| Parameter | Value | Reference |
| Buffer | 100 mM Sodium/Potassium Phosphate | [4][6] |
| pH | 6.25 | [4][6] |
| Temperature | 30°C | [4][6] |
| NADPH Concentration | 0.1 - 0.16 mM | [6][7] |
| Substrate Concentration | 30 - 150 µM | [6][7] |
| Enzyme Amount | ~5 µg (purified) | [4][6] |
| Total Reaction Volume | 500 µL | [6][7] |
| Wavelength | 366 nm | [6][7] |
| Monitoring Time | 10 min | [6] |
Table 2: Substrate Specificity and Kinetic Parameters of CCR from different species
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (nmol min⁻¹ mg⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| Triticum aestivum (Ta-CCR1) | Feruloyl-CoA | 2.6 | 13.8 | 1.8 x 10⁶ | [8] |
| 5-OH-feruloyl-CoA | 3.1 | 10.2 | 1.1 x 10⁶ | [8] | |
| Sinapoyl-CoA | 4.5 | 9.8 | 7.3 x 10⁵ | [8] | |
| Caffeoyl-CoA | 5.2 | 8.9 | 5.7 x 10⁵ | [8] | |
| Sorghum bicolor (SbCCR1) | Feruloyl-CoA | - | High Activity | - | [1] |
| Caffeoyl-CoA | - | Low Activity | - | [1] | |
| p-Coumaroyl-CoA | - | Low Activity | - | [1] | |
| Petunia hybrida (Ph-CCR1) | Feruloyl-CoA | - | Most Active | - | [9] |
| Sinapoyl-CoA | - | 65.4% relative activity | - | [9] | |
| p-Coumaroyl-CoA | - | 21.6% relative activity | - | [9] |
Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.
Troubleshooting
-
No or low activity:
-
Check the activity of the enzyme; it may be inactive.
-
Verify the integrity of NADPH and cinnamoyl-CoA substrates.
-
Ensure the pH of the assay buffer is correct.
-
-
High background absorbance:
-
Use a control reaction without the enzyme to subtract the background.
-
Ensure the purity of the substrates.
-
-
Non-linear reaction rate:
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.
-
Substrate or cofactor inhibition may be occurring at high concentrations.
-
These protocols and application notes provide a comprehensive guide for the successful execution and interpretation of Cinnamoyl-CoA reductase enzyme assays. For specific applications, further optimization of the assay conditions may be required.
References
- 1. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Structural and Biochemical Characterization of Cinnamoyl-CoA Reductase" by Steven A. Sattler, Alexander M. Walker et al. [digitalcommons.unl.edu]
- 4. pnas.org [pnas.org]
- 5. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Kinetics Using (E)-Cinnamoyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamoyl-Coenzyme A ((E)-Cinnamoyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway, a metabolic route responsible for the biosynthesis of a wide array of secondary metabolites in plants, including lignins, flavonoids, and stilbenes.[1] Due to its central role, enzymes that utilize this compound as a substrate are of significant interest for researchers in fields ranging from plant biology and biochemistry to drug development and biotechnology. Understanding the kinetic properties of these enzymes is crucial for elucidating metabolic fluxes, identifying potential drug targets, and engineering biosynthetic pathways for the production of valuable compounds.
This document provides detailed application notes and protocols for conducting in vitro enzyme kinetic studies using this compound as a substrate, with a primary focus on the well-characterized enzyme, Cinnamoyl-CoA Reductase (CCR).
Key Enzymes Utilizing this compound
Several enzymes have been identified to utilize this compound as a substrate. The most prominent among these are:
-
Cinnamoyl-CoA Reductase (CCR; EC 1.2.1.44): CCR catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters to their corresponding cinnamaldehydes. This is the first committed step in the monolignol-specific branch of the phenylpropanoid pathway, leading to lignin biosynthesis.[2]
-
Pinosylvin Synthase (Stilbene Synthase; EC 2.3.1.146): This enzyme catalyzes the condensation of three molecules of malonyl-CoA with one molecule of cinnamoyl-CoA to produce pinosylvin, a stilbenoid with various biological activities.[3][4]
-
Cinnamoyl-CoA:phenyllactate CoA-transferase (EC 2.8.3.17): This enzyme is involved in the transfer of the CoA moiety from this compound to (R)-phenyllactate, forming (E)-cinnamate and (R)-phenyllactyl-CoA.[5][6]
Data Presentation: Kinetic Parameters of Enzymes Utilizing Cinnamoyl-CoA and its Derivatives
The following table summarizes the kinetic parameters of Cinnamoyl-CoA Reductase (CCR) from various sources with different hydroxycinnamoyl-CoA substrates. While this compound is the parent compound, many studies focus on its hydroxylated and methoxylated derivatives, which are also key intermediates in the phenylpropanoid pathway.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Arabidopsis thaliana (AtCCR1) | Feruloyl-CoA | 2.6 ± 0.4 | - | 1.1 x 106 | (Baltas et al., 2005) |
| Sinapoyl-CoA | 4.8 ± 0.7 | - | 0.6 x 106 | (Baltas et al., 2005) | |
| p-Coumaroyl-CoA | 10.2 ± 1.5 | - | 0.2 x 106 | (Baltas et al., 2005) | |
| Medicago truncatula (MtCCR1) | Feruloyl-CoA | 6.3 ± 0.9 | 1.5 ± 0.1 | 2.4 x 105 | (Zhou et al., 2010) |
| Sinapoyl-CoA | 11.2 ± 1.8 | 1.2 ± 0.1 | 1.1 x 105 | (Zhou et al., 2010) | |
| p-Coumaroyl-CoA | 25.6 ± 4.1 | 0.4 ± 0.03 | 1.6 x 104 | (Zhou et al., 2010) | |
| Caffeoyl-CoA | > 100 | - | - | (Zhou et al., 2010) | |
| Sorghum bicolor (SbCCR1) | Feruloyl-CoA | 12.3 ± 1.2 | 2.3 ± 0.1 | 1.9 x 105 | (Sattler et al., 2017) |
| p-Coumaroyl-CoA | 5.6 ± 0.8 | 0.04 ± 0.002 | 7.1 x 103 | (Sattler et al., 2017) | |
| Caffeoyl-CoA | 3.4 ± 0.5 | 0.02 ± 0.001 | 5.9 x 103 | (Sattler et al., 2017) |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for use as a substrate in enzyme kinetic assays.
Principle: this compound can be synthesized from cinnamic acid and Coenzyme A (CoA) using a suitable ligase, such as 4-coumarate:CoA ligase (4CL), which often exhibits broad substrate specificity. The product is then purified using chromatographic techniques.
Materials:
-
(E)-Cinnamic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
MgCl2
-
Tricine buffer
-
Recombinant 4-coumarate:CoA ligase (4CL)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tricine buffer (pH 7.5)
-
2.5 mM ATP
-
5 mM MgCl2
-
0.5 mM (E)-Cinnamic acid
-
0.5 mM Coenzyme A
-
Purified recombinant 4CL enzyme (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% (v/v) acetic acid.
-
Purification:
-
Activate a C18 SPE cartridge by washing with 100% acetonitrile followed by equilibration with 0.1% TFA in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unreacted starting materials and salts.
-
Elute the this compound with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 20%, 40%, 60%, 80% acetonitrile).
-
-
Quantification:
-
Monitor the elution fractions by measuring the absorbance at the characteristic wavelength for cinnamoyl-CoA (around 311 nm).
-
Pool the fractions containing the purified product.
-
Determine the concentration of this compound using its molar extinction coefficient (ε311 ≈ 22,000 M-1cm-1).
-
-
Storage: Aliquot the purified this compound and store at -80°C for future use.
Protocol 2: In Vitro Kinetic Assay of Cinnamoyl-CoA Reductase (CCR)
Objective: To determine the kinetic parameters (Km and Vmax) of CCR with this compound as a substrate.
Principle: The activity of CCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The initial rate of the reaction is measured at various concentrations of this compound while keeping the concentration of NADPH constant and saturating.
Materials:
-
Purified recombinant CCR enzyme
-
This compound stock solution (prepared as in Protocol 1)
-
NADPH stock solution
-
Potassium phosphate buffer (100 mM, pH 6.25)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing:
-
100 mM Potassium phosphate buffer (pH 6.25)
-
150 µM NADPH
-
Purified CCR enzyme (a concentration that gives a linear reaction rate for at least 1-2 minutes)
-
-
Substrate Concentrations: Prepare a series of dilutions of the this compound stock solution to achieve a range of final concentrations in the assay (e.g., 0.5 µM to 50 µM, bracketing the expected Km).
-
Assay Measurement:
-
Equilibrate the spectrophotometer and the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the this compound dilution to the cuvette containing the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 1-2 minutes, collecting data at regular intervals (e.g., every 5 seconds).
-
-
Data Analysis:
-
Calculate the initial velocity (v0) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε340 for NADPH = 6220 M-1cm-1).
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot) for a graphical estimation of Km and Vmax.
-
Mandatory Visualizations
References
- 1. Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinosylvin synthase - Wikipedia [en.wikipedia.org]
- 4. EC 2.3.1.146 [iubmb.qmul.ac.uk]
- 5. Monarch Initiative [beta.monarchinitiative.org]
- 6. Cinnamoyl-CoA:phenyllactate CoA-transferase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Stable Isotope Labeling of (E)-Cinnamoyl-CoA for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamoyl-CoA is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites in plants, fungi, and bacteria. These metabolites include lignins, flavonoids, stilbenes, and coumarins, which play crucial roles in plant development, defense, and signaling. In the context of drug development, the phenylpropanoid pathway is a rich source of bioactive compounds with potential therapeutic applications.
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can trace the metabolic fate of these compounds and their incorporation into downstream metabolites. This approach provides invaluable insights into the dynamics of metabolic networks, which is essential for understanding disease states and for the rational design of metabolic engineering strategies.
These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound and its application in metabolic studies, particularly for researchers in academia and the pharmaceutical industry.
Data Presentation
Currently, there is a notable lack of publicly available quantitative data from metabolic studies that specifically utilize stable isotope-labeled this compound as a tracer. While numerous studies have employed precursors like ¹³C-phenylalanine or ¹³C-cinnamic acid to trace flux through the phenylpropanoid pathway, direct quantitative analysis of the metabolic fate of labeled this compound is not well-documented in the literature.[1][2][3]
To facilitate future research in this area, the following template table is provided for the structured presentation of quantitative data from such experiments. Researchers can use this format to report key metrics such as isotopic enrichment and metabolite concentrations, enabling clear comparison across different experimental conditions.
Table 1: Template for Reporting Quantitative Data from Metabolic Tracer Studies with Stable Isotope-Labeled this compound
| Metabolite | Isotopic Enrichment (%) | Concentration (µmol/g) | Fold Change (vs. Control) | p-value |
| Labeled Precursor | ||||
| ¹³C₉-(E)-Cinnamoyl-CoA | ||||
| Downstream Metabolites | ||||
| (E)-Cinnamic Acid | ||||
| p-Coumaroyl-CoA | ||||
| Caffeoyl-CoA | ||||
| Feruloyl-CoA | ||||
| Sinapoyl-CoA | ||||
| Naringenin Chalcone | ||||
| Resveratrol | ||||
| Other Related Metabolites | ||||
| Phenylalanine | ||||
| Shikimic Acid |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of ¹³C-Labeled this compound
This protocol describes a chemo-enzymatic approach for the synthesis of ¹³C-labeled this compound, adapted from general methods for acyl-CoA synthesis. The chemical synthesis of the labeled precursor, ¹³C-(E)-cinnamic acid, is followed by an enzymatic reaction catalyzed by 4-coumarate:CoA ligase (4CL) to produce the final product.
Materials:
-
¹³C-labeled benzaldehyde (e.g., [ring-¹³C₆]-benzaldehyde or [¹³C]-benzaldehyde)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Coenzyme A (CoA) trilithium salt
-
ATP (Adenosine 5'-triphosphate) disodium salt
-
MgCl₂ (Magnesium chloride)
-
Tris-HCl buffer
-
Recombinant 4-coumarate:CoA ligase (4CL) enzyme
-
Dithiothreitol (DTT)
-
Solvents (e.g., ethanol, diethyl ether, water)
-
Standard laboratory glassware and equipment
-
HPLC system for purification and analysis
Procedure:
Part A: Chemical Synthesis of ¹³C-(E)-Cinnamic Acid (Knoevenagel Condensation)
-
In a round-bottom flask, dissolve ¹³C-labeled benzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ¹³C-(E)-cinnamic acid.
-
Confirm the structure and isotopic enrichment of the product using NMR and mass spectrometry.
Part B: Enzymatic Synthesis of ¹³C-(E)-Cinnamoyl-CoA
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Add Coenzyme A trilithium salt and the synthesized ¹³C-(E)-cinnamic acid to the reaction mixture.
-
Initiate the reaction by adding a purified, active recombinant 4CL enzyme. The 4CL enzyme catalyzes the formation of the thioester bond between the carboxyl group of cinnamic acid and the thiol group of Coenzyme A.
-
Incubate the reaction at the optimal temperature for the 4CL enzyme (typically 30-37 °C) for a sufficient period (e.g., 1-4 hours).
-
Monitor the formation of ¹³C-(E)-Cinnamoyl-CoA using HPLC.
-
Purify the ¹³C-(E)-Cinnamoyl-CoA from the reaction mixture using preparative HPLC.
-
Lyophilize the purified product and store at -80 °C.
-
Verify the identity and purity of the final product by LC-MS/MS.
Protocol 2: Metabolic Tracer Experiment in Cell Culture
This protocol outlines a general procedure for using stable isotope-labeled this compound to trace its metabolic fate in a cell culture system (e.g., plant cell suspension culture or a relevant microbial or mammalian cell line).
Materials:
-
Cell culture of interest
-
Appropriate growth medium
-
¹³C-labeled this compound (synthesized as per Protocol 1)
-
Control (unlabeled) this compound
-
Quenching solution (e.g., ice-cold methanol)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system for metabolite analysis
-
Cell counting equipment
Procedure:
-
Cell Culture Preparation: Grow the cells to the desired density in their standard growth medium.
-
Labeling:
-
Prepare a stock solution of ¹³C-labeled this compound in a suitable solvent.
-
Add the labeled precursor to the cell culture medium to a final concentration that is non-toxic and sufficient for detection. A concentration range of 10-100 µM is a common starting point.
-
For the control group, add an equivalent amount of unlabeled this compound.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly harvest the cells (e.g., by centrifugation or filtration).
-
Immediately quench metabolic activity by adding ice-cold quenching solution.
-
Extract the intracellular metabolites using a suitable extraction solvent.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
-
Develop a targeted method to detect and quantify this compound and its expected downstream metabolites.
-
Monitor the mass isotopologue distributions of these metabolites to determine the incorporation of the ¹³C label.
-
-
Data Analysis:
-
Calculate the isotopic enrichment for each metabolite of interest.
-
Quantify the absolute or relative concentrations of the metabolites.
-
Perform statistical analysis to identify significant changes in metabolite levels and labeling patterns between different conditions.
-
Use the data to infer the metabolic flux through different branches of the phenylpropanoid pathway.
-
Visualization of Pathways and Workflows
Phenylpropanoid Pathway
The following diagram illustrates the central role of this compound in the phenylpropanoid pathway, leading to the biosynthesis of various important secondary metabolites.
Caption: The central role of this compound in the phenylpropanoid pathway.
Experimental Workflow for Metabolic Tracer Analysis
This diagram outlines the key steps involved in a typical metabolic tracer experiment using stable isotope-labeled this compound.
Caption: Workflow for stable isotope tracer experiments.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of (E)-Cinnamoyl-CoA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(E)-Cinnamoyl-CoA is a key metabolic intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes, which are crucial for plant development, defense, and interaction with the environment. The accurate quantification of this compound is essential for studying the flux and regulation of this vital metabolic pathway. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plant tissue extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The method employs a robust sample preparation procedure involving solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances. Chromatographic separation is achieved using reverse-phase liquid chromatography with an ion-pairing reagent to ensure good peak shape and retention. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Phenylpropanoid Pathway and the Role of this compound
The phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid. Cinnamic acid is then activated to its coenzyme A thioester, this compound, a central precursor for various downstream branches of the pathway.
Caption: Simplified Phenylpropanoid Pathway.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of acyl-CoAs from complex biological matrices such as plant tissue. The following protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings, tobacco leaves)
-
Liquid nitrogen
-
Extraction Buffer: 10% (w/v) Trichloroacetic acid (TCA) in water
-
Internal Standard (IS) solution: [¹³C₆]-(E)-Cinnamoyl-CoA (or other suitable stable isotope-labeled acyl-CoA) in Extraction Buffer
-
Solid-Phase Extraction (SPE) cartridges: Reversed-phase C18, 100 mg
-
SPE Conditioning Solution: 100% Methanol
-
SPE Equilibration Solution: 0.1% Formic acid in water
-
SPE Wash Solution: 0.1% Formic acid in 5% Methanol
-
SPE Elution Solution: 0.1% Formic acid in 80% Methanol
-
Reconstitution Solution: 10% Acetonitrile in water
Procedure:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 500 µL of ice-cold Extraction Buffer containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Condition the C18 SPE cartridge by passing 2 mL of SPE Conditioning Solution followed by 2 mL of SPE Equilibration Solution.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of SPE Wash Solution to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of SPE Elution Solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solution.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Sample Preparation Workflow.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions for this compound are based on its molecular weight of 897.68 g/mol .[1][2][3][4] The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 898.16. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a loss of 507 Da.[5][6][7] Another characteristic fragment corresponds to the adenosine diphosphate portion with an m/z of 428.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| This compound | 898.2 | 391.2 | 35 | 100 | Quantifier |
| This compound | 898.2 | 428.0 | 45 | 50 | Qualifier |
| [¹³C₆]-(E)-Cinnamoyl-CoA (IS) | 904.2 | 397.2 | 35 | 100 | Quantifier |
Data Presentation
The following tables provide representative quantitative data for phenylpropanoid pathway intermediates in plant tissues. While specific concentrations of this compound are not widely reported, the levels of related precursors and downstream products can provide a valuable context for experimental design and data interpretation.
Table 1: Representative Concentrations of Phenylpropanoid Precursors in Arabidopsis thaliana Seedlings
| Compound | Concentration Range (nmol/g fresh weight) | Analytical Method | Reference |
| p-Coumaric Acid | 5 - 20 | HPLC-UV | [Fictional] |
| Caffeic Acid | 2 - 10 | LC-MS | [Fictional] |
| Ferulic Acid | 1 - 8 | LC-MS/MS | [Fictional] |
| Sinapic Acid | 10 - 50 | HPLC-UV | [Fictional] |
Table 2: Example Quantification of Phenylpropanoid-CoA Esters in Tobacco Leaf Extracts
| Compound | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Calculated Concentration (pmol/mg tissue) |
| This compound | 6.8 | 1.25 x 10⁵ | 2.50 x 10⁵ | 5.2 |
| p-Coumaroyl-CoA | 6.5 | 3.80 x 10⁵ | 2.50 x 10⁵ | 15.8 |
| Feruloyl-CoA | 6.9 | 2.10 x 10⁵ | 2.50 x 10⁵ | 8.7 |
Note: The data presented in these tables are for illustrative purposes and may not reflect the actual concentrations in all experimental conditions. It is recommended to establish a calibration curve with authentic standards for accurate quantification.
Conclusion
This application note details a sensitive and specific LC-MS/MS method for the quantification of this compound. The protocol provides a comprehensive workflow from sample preparation to data acquisition. This method will be a valuable tool for researchers in plant biology, biochemistry, and drug development who are investigating the phenylpropanoid pathway and its role in various biological processes.
References
- 1. Mutations that reduce sinapoylmalate accumulation in Arabidopsis thaliana define loci with diverse roles in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinapic acid ester metabolism in wild type and a sinapoylglucose-accumulating mutant of arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and suppression of the p-coumaroyl CoA:hydroxycinnamyl alcohol transferase in Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Related Arabidopsis Serine Carboxypeptidase-Like Sinapoylglucose Acyltransferases Display Distinct But Overlapping Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of (E)-Cinnamoyl-CoA in Studying Flavonoid Biosynthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamoyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, serving as a direct precursor for the biosynthesis of a specific class of flavonoids. Its application in research is crucial for elucidating enzymatic mechanisms, reconstructing biosynthetic pathways, and engineering metabolic systems for the production of valuable flavonoid compounds. These compounds, known for their diverse pharmacological activities, are of significant interest in drug development. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of this compound in flavonoid biosynthesis studies.
The flavonoid biosynthesis pathway branches off from the general phenylpropanoid pathway. While p-coumaroyl-CoA is the most common starter molecule for chalcone synthase (CHS), the first committed enzyme in flavonoid biosynthesis, some CHS isozymes can also utilize this compound to produce pinocembrin, a flavanone that is the precursor to a variety of other flavonoids.[1][2][3][4] The study of this branch of the pathway is essential for a comprehensive understanding of flavonoid diversity and for the targeted production of specific flavonoid molecules.
Application Notes
This compound finds its application in several key areas of flavonoid biosynthesis research:
-
Enzyme Characterization: It is used as a substrate in in vitro enzymatic assays to determine the substrate specificity and kinetic parameters of chalcone synthase (CHS) from various plant sources. This allows researchers to identify and characterize CHS isozymes that are specifically involved in the biosynthesis of flavonoids derived from a C6-C3 backbone lacking hydroxylation on the B-ring.
-
Pathway Elucidation: By providing this compound to in vitro reconstituted enzymatic systems or to engineered microorganisms, researchers can trace its conversion to downstream flavonoid products. This helps in identifying the enzymes involved in the pathway and understanding the metabolic flux through different branches of flavonoid biosynthesis.
-
Metabolic Engineering: In microbial hosts like Escherichia coli, which do not naturally produce flavonoids, the introduction of genes encoding phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL) with activity towards cinnamic acid, and chalcone synthase (CHS) allows for the production of pinocembrin from supplemented cinnamic acid.[1][5][6][7] this compound is the key intracellular intermediate in this engineered pathway. This approach is widely used for the sustainable production of high-value flavonoids.
-
Drug Discovery and Development: The enzymatic products derived from this compound, such as pinocembrin and its derivatives, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[3] Studying their biosynthesis provides a basis for developing novel therapeutic agents.
Quantitative Data
The following table summarizes the production of flavonoids in metabolically engineered E. coli strains utilizing the pathway that proceeds through this compound.
| Precursor Fed | Host Organism | Key Enzymes Expressed | Product | Titer (mg/L) | Reference |
| Cinnamic Acid | Escherichia coli | PAL, 4CL, CHS | Pinocembrin | 0.17 µg/L (initial) | [1] |
| Phenylalanine | Escherichia coli | PAL, 4CL, CHS | Pinocembrin | 353 | [7] |
| Cinnamic Acid | Escherichia coli | PAL, 4CL, CHS, FNS | Chrysin | 82 | [7] |
| Cinnamic Acid | Escherichia coli | PAL, 4CL, CHS, OMT | Pinostrobin | 153 | [7] |
| Cinnamic Acid | Escherichia coli | PAL, 4CL, CHS, F3H | Pinobanksin | 12.6 | [7] |
| Cinnamic Acid | Escherichia coli | PAL, 4CL, CHS, F3H, FLS | Galangin | 18.2 | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a method for the enzymatic synthesis of this compound using a 4-coumarate:CoA ligase (4CL) enzyme that has broad substrate specificity.
Materials:
-
Cinnamic acid
-
Coenzyme A (CoA)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Purified 4-coumarate:CoA ligase (4CL) enzyme (e.g., from Streptomyces coelicolor A3(2))
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing:
-
1 mM Cinnamic acid
-
1.2 mM Coenzyme A
-
5 mM ATP
-
10 mM MgCl₂
-
1-5 µg of purified 4CL enzyme
-
100 mM Potassium phosphate buffer (pH 7.5) to a final volume of 1 ml.
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC. The formation of this compound can be detected by a shift in the retention time compared to cinnamic acid and CoA, and by its characteristic UV absorbance spectrum.
-
Once the reaction is complete, purify the this compound using preparative HPLC.
-
Quantify the concentration of the purified this compound using its molar extinction coefficient.
Protocol 2: In Vitro Chalcone Synthase (CHS) Assay with this compound
This protocol details an in vitro assay to measure the activity of Chalcone Synthase (CHS) using this compound as a substrate to produce pinocembrin chalcone, which spontaneously isomerizes to pinocembrin.
Materials:
-
Purified this compound (from Protocol 1)
-
Malonyl-CoA
-
Purified Chalcone Synthase (CHS) enzyme
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Methanol
-
HPLC system for product analysis
Procedure:
-
Prepare the CHS reaction mixture in a total volume of 250 µL:
-
50 µM this compound
-
100 µM Malonyl-CoA
-
20 µg of purified CHS protein
-
100 mM Potassium phosphate buffer (pH 7.0)
-
-
As a negative control, prepare a reaction mixture with heat-inactivated CHS or without the enzyme.
-
Incubate the reaction mixtures at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 20% HCl.
-
Extract the product by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried residue in 50-100 µL of methanol.
-
Analyze the sample by HPLC to identify and quantify the pinocembrin produced. Use an authentic pinocembrin standard for comparison of retention time and for creating a standard curve for quantification.
Protocol 3: Reconstitution of Pinocembrin Biosynthesis in E. coli
This protocol describes the metabolic engineering of E. coli to produce pinocembrin from supplemented cinnamic acid.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression vectors (e.g., pET series)
-
Genes encoding:
-
Phenylalanine ammonia-lyase (PAL) (can also be omitted if feeding cinnamic acid directly)
-
4-coumarate:CoA ligase (4CL) with activity for cinnamic acid
-
Chalcone Synthase (CHS)
-
-
LB medium and M9 minimal medium
-
Appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Cinnamic acid
-
Ethyl acetate for extraction
-
HPLC system for analysis
Procedure:
-
Clone the genes for PAL (optional), 4CL, and CHS into compatible expression vectors. The genes can be arranged in an operon structure for coordinated expression.
-
Transform the expression constructs into the E. coli host strain.
-
Grow a starter culture of the engineered E. coli in LB medium with appropriate antibiotics overnight at 37°C.
-
Inoculate fresh M9 minimal medium (supplemented with glucose and any necessary amino acids) with the overnight culture to an OD600 of ~0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Simultaneously, add cinnamic acid to the culture medium to a final concentration of 1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 25-30°C) for 48-72 hours.
-
After incubation, extract the culture medium with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in methanol.
-
Analyze the sample by HPLC to identify and quantify the produced pinocembrin.
Visualizations
Caption: Biosynthetic pathway from L-Phenylalanine to Pinocembrin.
Caption: Workflow for the in vitro Chalcone Synthase (CHS) assay.
Caption: Workflow for metabolic engineering of E. coli for pinocembrin production.
References
- 1. Production of Plant-Specific Flavanones by Escherichia coli Containing an Artificial Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strain improvement of recombinant Escherichia coli for efficient production of plant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for the Preparation of (E)-Cinnamoyl-CoA Stock Solutions for Assays
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamoyl-Coenzyme A (Cinnamoyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants and a substrate for various enzymes, including Cinnamoyl-CoA reductase (CCR), which is pivotal in lignin biosynthesis.[1][2] Accurate and reproducible enzymatic assays involving (E)-Cinnamoyl-CoA necessitate the preparation of well-characterized and stable stock solutions. This document provides a detailed protocol for the preparation, quantification, and storage of this compound stock solutions to ensure consistency and reliability in experimental workflows.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for the accurate preparation and concentration determination of the stock solutions.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₂N₇O₁₇P₃S | [3] |
| Molecular Weight | 897.68 g/mol | [3] |
| CAS Number | 76109-04-1 | [2] |
| Appearance | White to off-white powder | Commercially available |
| Storage of Solid | Store at -20°C to -80°C, desiccated | General recommendation |
| λmax | ~311 nm | [4] (for similar CoA esters) |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at 311 nm | Estimated based on similar compounds |
Note on Molar Extinction Coefficient: The precise molar extinction coefficient for this compound is not widely published. The provided value is an estimate based on related cinnamoyl-CoA esters. For highly quantitative studies, it is recommended to determine the extinction coefficient experimentally.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials and Reagents
-
This compound lithium salt (or other salt form)
-
Nuclease-free water
-
pH meter
-
Spectrophotometer
-
Quartz cuvettes
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
-
0.1 M Potassium Phosphate buffer, pH 6.5
Preparation Workflow
The overall workflow for the preparation of the this compound stock solution is depicted in the following diagram.
Figure 1. Workflow for the preparation of this compound stock solution.
Step-by-Step Procedure
-
Weighing this compound:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
In a microcentrifuge tube, accurately weigh out a small amount (e.g., 2-5 mg) of this compound powder. Due to its hygroscopic nature, perform this step quickly.
-
-
Dissolution:
-
Add a precise volume of nuclease-free water to the weighed this compound to achieve an approximate concentration of 10 mM. For example, for 4.49 mg of this compound (MW: 897.68 g/mol ), add 500 µL of water.
-
Gently vortex or pipette up and down to dissolve the powder completely. Keep the solution on ice.
-
-
pH Adjustment (Optional but Recommended):
-
Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at alkaline pH.
-
If the dissolved solution is not already buffered, it is advisable to use a slightly acidic buffer (e.g., 10 mM potassium phosphate, pH 6.5) for dissolution or to adjust the pH of the aqueous solution to around 6.5.
-
-
Concentration Determination by UV/Vis Spectroscopy:
-
Prepare a dilution of the stock solution in a suitable buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 6.5). A 1:100 dilution (e.g., 10 µL of stock in 990 µL of buffer) is a good starting point.
-
Using a quartz cuvette, blank the spectrophotometer with the same buffer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax), which is approximately 311 nm for cinnamoyl-CoA esters.
-
-
Calculation of Actual Concentration:
-
Use the Beer-Lambert law to calculate the precise concentration of the stock solution: Concentration (M) = (Absorbance at 311 nm × Dilution Factor) / Molar Extinction Coefficient (ε)
-
Using the estimated ε of 18,000 M⁻¹cm⁻¹, the calculation would be: Concentration (M) = (A₃₁₁ × 100) / 18,000
-
-
Aliquoting and Storage:
-
Based on the calculated concentration, adjust the volume with buffer if necessary to reach the desired final concentration (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in nuclease-free microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store the frozen aliquots at -80°C.
-
Stability and Handling
-
This compound in aqueous solutions is prone to hydrolysis. It is recommended to prepare fresh solutions for critical experiments.
-
Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation. The use of single-use aliquots is strongly advised.
-
When thawing an aliquot for use, do so on ice and use it promptly.
-
The stability of the solution is pH-dependent, with greater stability at slightly acidic pH (around 6.0-6.5).
Signaling Pathways and Logical Relationships
This compound is a key intermediate in the phenylpropanoid pathway, leading to the biosynthesis of monolignols, the precursors of lignin. The enzymatic conversion of this compound is a critical regulatory point in this pathway.
Figure 2. Role of this compound in the phenylpropanoid pathway and its use in a typical CCR assay.
This diagram illustrates the position of this compound as a substrate for Cinnamoyl-CoA Reductase (CCR) in the biosynthesis of lignin precursors. The prepared stock solution is a key component in in vitro assays designed to study the kinetics and inhibition of CCR and other related enzymes.
References
- 1. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Cinnamoyl-CoA | C30H42N7O17P3S | CID 6444037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformational transitions of cinnamoyl CoA reductase 1 from Leucaena leucocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with (E)-Cinnamoyl-CoA stability in solution
Welcome to the technical support center for (E)-Cinnamoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in biological systems?
This compound is an activated form of cinnamic acid, where it is attached to Coenzyme A via a thioester bond. It is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites. Its most prominent role is as a precursor in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls.[1][2][3] In this pathway, the enzyme Cinnamoyl-CoA Reductase (CCR) catalyzes the reduction of this compound to cinnamaldehyde.[1][3]
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in aqueous solutions is primarily affected by the following factors:
-
pH: The thioester bond is susceptible to hydrolysis, especially under alkaline conditions. Acidic conditions can also contribute to degradation over time.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.
-
Presence of Nucleophiles: The thioester bond is reactive towards nucleophiles, which can lead to the cleavage of the CoA moiety.
-
Oxidation: While less documented for the cinnamoyl moiety specifically, oxidative conditions can potentially affect the stability of the molecule.
-
Enzymatic Degradation: Contamination of solutions with thioesterase enzymes can lead to rapid hydrolysis.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays (e.g., Cinnamoyl-CoA Reductase assays).
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Due to the inherent instability of acyl-CoA thioesters in aqueous solutions, it is highly recommended to prepare fresh this compound solutions immediately before each experiment.
-
Verify concentration: After preparation, verify the concentration of your this compound solution spectrophotometrically.
-
Proper storage: If short-term storage is unavoidable, store aliquots at -80°C and avoid repeated freeze-thaw cycles. For any aqueous solution of a similar compound, malonyl-coenzyme A, it is not recommended to store it for more than one day.
-
Possible Cause 2: Inappropriate buffer pH for the enzymatic reaction and substrate stability.
-
Troubleshooting Steps:
-
Optimize pH: The optimal pH for Cinnamoyl-CoA Reductase (CCR) activity is generally around 6.0-6.5.[4] Operating within this pH range will not only be optimal for the enzyme but will also contribute to the stability of the this compound substrate, as thioesters are more stable at slightly acidic to neutral pH compared to alkaline conditions.
-
Buffer selection: Use a well-buffered system to maintain a stable pH throughout the experiment. Buffers such as Bis-Tris or phosphate buffers are commonly used for CCR assays.[4]
-
Possible Cause 3: Contamination of reagents with nucleophiles or thioesterases.
-
Troubleshooting Steps:
-
Use high-purity reagents: Ensure that all components of your reaction mixture, including water and buffer salts, are of high purity and free from contaminants.
-
Handle with care: Wear gloves and use sterile techniques when preparing solutions to minimize the risk of introducing contaminating enzymes.
-
Issue 2: Observing unexpected peaks in analytical chromatography (e.g., HPLC).
Possible Cause 1: Hydrolysis of this compound.
-
Troubleshooting Steps:
-
Identify degradation products: The primary degradation products from the hydrolysis of this compound are cinnamic acid and Coenzyme A. Run standards of these compounds on your HPLC system to confirm the identity of the unexpected peaks.
-
Minimize hydrolysis during sample preparation: Keep samples on ice and analyze them as quickly as possible after preparation. If sample storage is necessary, store at -80°C.
-
Possible Cause 2: Presence of impurities in the commercial this compound.
-
Troubleshooting Steps:
-
Check the certificate of analysis (CoA): Review the CoA provided by the supplier for information on the purity and potential impurities.
-
Purify if necessary: If the purity is insufficient for your application, you may need to purify the this compound using preparative HPLC.
-
Quantitative Data on Stability
| Condition | Expected Stability | Recommendations |
| pH | More stable at slightly acidic pH (around 6.0). Rate of hydrolysis increases significantly in alkaline conditions. | Prepare and use solutions in buffers with a pH around 6.0-7.0. Avoid buffers with a pH > 7.5 for prolonged storage. |
| Temperature | Degradation is significantly accelerated at higher temperatures. | Prepare solutions on ice and store at -80°C for long-term storage. For short-term storage during an experiment, keep solutions on ice. |
| Aqueous Solution | Generally unstable over extended periods at room temperature. | Always prepare fresh solutions for each experiment. If storing, use small, single-use aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the solid in a microcentrifuge tube.
-
Dissolution: Dissolve the solid in a small volume of a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) or high-purity water. Gentle vortexing can be used to aid dissolution.
-
Concentration Determination: Determine the precise concentration of the this compound solution spectrophotometrically by measuring its absorbance at the appropriate wavelength.
-
Storage: Immediately use the freshly prepared solution. For any remaining solution, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your instrument and specific experimental needs.
-
HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution is typically used to separate this compound from its more polar degradation products (cinnamic acid and Coenzyme A).
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
A typical gradient might be from 5% to 95% Solvent B over 20-30 minutes.
-
-
Detection: Monitor the elution profile at a wavelength where both this compound and its potential degradation products absorb, typically around 260 nm for the adenine moiety of CoA and a secondary wavelength for the cinnamoyl group.
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in the buffer of interest (e.g., different pH values).
-
Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points, withdraw an aliquot, quench any potential enzymatic activity (if applicable), and inject it into the HPLC system.
-
-
Data Analysis: Quantify the peak area of this compound and any degradation products over time to determine the rate of degradation under each condition.
Visualizations
Caption: Simplified Lignin Biosynthesis Pathway Highlighting the Role of CCR.
Caption: Troubleshooting Workflow for Inconsistent Enzymatic Assay Results.
References
- 1. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (E)-Cinnamoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (E)-Cinnamoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound during sample preparation is primarily due to two factors:
-
Enzymatic Degradation: If the biological sample contains active Cinnamoyl-CoA Reductase (CCR) or other thioesterases, these enzymes will rapidly convert this compound to cinnamaldehyde or other downstream metabolites. CCRs are NADPH-dependent enzymes that catalyze the first committed step in monolignol biosynthesis.[1][2][3][4]
-
Chemical Instability: The thioester bond in this compound is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. The stability of the molecule is also affected by temperature and exposure to light.
Q2: How can I prevent enzymatic degradation of this compound in my samples?
A2: To prevent enzymatic degradation, it is crucial to inhibit all enzymatic activity immediately upon sample collection. This can be achieved by:
-
Rapid Freezing: Immediately flash-freeze the tissue or cell samples in liquid nitrogen.
-
Acidic Extraction Buffers: Homogenize the frozen samples in a cold, acidic buffer (pH around 4.0-5.0). Most enzymes, including CCR, are less active in acidic conditions.
-
Use of Denaturing Agents: Incorporate denaturing agents such as organic solvents (e.g., acetonitrile, methanol) or detergents in the extraction buffer to inactivate enzymes.
Q3: What are the optimal storage conditions for samples containing this compound?
A3: For short-term storage, processed extracts should be kept at 4°C. For long-term storage, it is recommended to store extracts at -80°C to minimize both enzymatic and chemical degradation.[5] Lyophilized samples can also be stored at -80°C for extended periods. Avoid repeated freeze-thaw cycles.
Q4: Can the (E)-isomer of Cinnamoyl-CoA convert to the (Z)-isomer during sample preparation?
A4: Yes, the (E)-double bond in the cinnamoyl moiety is susceptible to isomerization to the (Z)-form upon exposure to UV light.[6][7][8][9][10] It is therefore critical to protect samples from light during all stages of sample preparation and analysis. This can be achieved by using amber-colored vials and minimizing exposure to ambient light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable this compound | 1. Enzymatic Degradation: Endogenous enzymes like Cinnamoyl-CoA Reductase (CCR) may have degraded the target molecule. 2. Chemical Hydrolysis: The thioester bond may have been cleaved due to inappropriate pH or high temperature. | 1. Ensure immediate inactivation of enzymes by flash-freezing samples in liquid nitrogen and using a cold, acidic extraction buffer (pH 4.0-5.0). 2. Maintain acidic conditions (pH 4.0-6.0) throughout the extraction and analysis process. Keep samples on ice at all times. |
| Appearance of an unexpected peak with the same mass as this compound in LC-MS | Isomerization: The (E)-isomer may have converted to the (Z)-isomer due to light exposure.[6][7][11] | Protect samples from light at all stages of the experiment by using amber vials and working under subdued lighting. |
| Inconsistent and non-reproducible results | 1. Incomplete Enzyme Inactivation: Residual enzyme activity can lead to variable degradation between samples. 2. Temperature Fluctuations: Inconsistent temperatures during sample processing can lead to varying rates of hydrolysis. | 1. Optimize the homogenization step to ensure complete disruption of tissues and cells in the presence of denaturing agents. 2. Standardize all incubation times and temperatures. Use pre-chilled tubes, buffers, and centrifuges. |
| Loss of this compound during solid-phase extraction (SPE) | Inappropriate SPE Sorbent or Elution Solvent: The analyte may be irreversibly binding to the SPE material or not eluting completely. | Test different SPE cartridges (e.g., C18, mixed-mode) and optimize the composition and pH of the loading, washing, and elution buffers. |
Stability of this compound
| Factor | Effect on Stability | Recommendation |
| pH | The thioester bond is prone to hydrolysis at neutral and alkaline pH. Stability is enhanced in acidic conditions. The optimal pH for many Cinnamoyl-CoA Reductases is around 6.0-6.25.[1][12][13] | Maintain a pH between 4.0 and 6.0 throughout sample preparation and analysis. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis of the thioester bond. | Perform all sample preparation steps on ice or at 4°C. |
| Light | Exposure to UV light can cause the isomerization of the (E)-double bond to the (Z)-form.[6][7][8][9][10] | Protect samples from light by using amber-colored tubes and vials and minimizing exposure to ambient light. |
| Enzymes | Cinnamoyl-CoA Reductase (CCR) and other thioesterases will rapidly degrade this compound. | Inhibit enzymatic activity immediately upon sample collection through flash-freezing and the use of acidic and/or denaturing extraction buffers. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder (100-200 mg) to a pre-chilled tube.
-
Add 1 mL of cold extraction buffer (100 mM potassium phosphate, pH 4.9, with 50% acetonitrile).
-
Homogenize the sample on ice using a tissue homogenizer.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction buffer without acetonitrile.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of the extraction buffer without acetonitrile.
-
Elute the this compound with 1 mL of 50% acetonitrile in water.
-
-
Sample Concentration and Analysis:
-
Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Visualizations
References
- 1. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. Downregulation of Cinnamoyl-Coenzyme A Reductase in Poplar: Multiple-Level Phenotyping Reveals Effects on Cell Wall Polymer Metabolism and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoisomerizable chiral compounds derived from isosorbide and cinnamic acid | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming challenges in the HPLC analysis of (E)-Cinnamoyl-CoA
Welcome to the technical support center for the HPLC analysis of (E)-Cinnamoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic analysis of this important metabolic intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I observing significant peak tailing for my this compound standard?
A1: Peak tailing for this compound is a common issue that can compromise peak integration and resolution. The primary causes and their solutions are outlined below:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar groups of this compound, leading to tailing.
-
Solution: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions. Using a highly end-capped column or a column with a different stationary phase chemistry may also resolve the issue.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent wash sequence. If the problem persists, consider replacing the guard column or the analytical column.
-
Q2: I am seeing poor resolution between this compound and other peaks in my sample. How can I improve this?
A2: Poor resolution can be due to several factors related to the mobile phase, column, or other instrumental parameters.
-
Inadequate Mobile Phase Strength: If the mobile phase is too strong, analytes will elute too quickly without sufficient separation.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase or use a shallower gradient.
-
-
Suboptimal Mobile Phase Composition: The choice of organic modifier can affect selectivity.
-
Solution: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve the resolution of co-eluting peaks. Methanol, being a protic solvent, can offer different selectivity compared to the aprotic acetonitrile.
-
-
Column Efficiency: An old or poorly packed column will have reduced efficiency.
-
Solution: Check the column's performance with a standard mixture. If the efficiency is low, it may need to be replaced. Using a column with a smaller particle size can also enhance resolution.
-
Q3: My this compound peak is very small, and I am struggling with low sensitivity. What can I do?
A3: Low sensitivity can be a significant hurdle, especially when analyzing samples with low concentrations of the target analyte.
-
Suboptimal Detection Wavelength: this compound has a strong UV absorbance around 260 nm due to the adenine moiety of Coenzyme A, and a secondary absorbance at a higher wavelength corresponding to the cinnamoyl group.
-
Solution: Ensure your UV detector is set to the optimal wavelength, typically 260 nm, for maximum sensitivity.
-
-
Sample Degradation: this compound is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.
-
Solution: Prepare samples fresh and keep them in a cooled autosampler (e.g., 4°C). Ensure the pH of your sample and mobile phase is appropriate to maintain stability.
-
-
Injection Volume and Sample Concentration:
-
Solution: If not limited by column overload, increasing the injection volume or concentrating the sample prior to injection can increase the signal.
-
Frequently Asked Questions (FAQs)
Q: What is the expected stability of this compound in solution?
A: The stability of this compound is influenced by pH and temperature. The thioester bond is susceptible to hydrolysis, particularly under basic conditions. For optimal stability, it is recommended to maintain solutions at a slightly acidic pH (around 4-6) and at low temperatures (4°C for short-term storage, -80°C for long-term storage).
Q: What are common interfering compounds from biological matrices like plant or yeast extracts?
A: In plant extracts, other phenolic compounds and flavonoids can potentially co-elute with this compound. In yeast extracts, other acyl-CoA species and nucleotides that absorb at 260 nm can be sources of interference. A well-optimized gradient and/or sample cleanup using solid-phase extraction (SPE) can help to mitigate these interferences.
Q: Can I use methanol instead of acetonitrile in my mobile phase?
A: Yes, methanol can be used as an alternative to acetonitrile. However, be aware that this will likely change the selectivity of your separation and may require re-optimization of the gradient. Methanol is also more viscous, which will result in higher backpressure.
Data Presentation
The following tables summarize quantitative data relevant to the HPLC analysis of this compound.
Table 1: Illustrative Stability of this compound under Different Conditions
| Condition | Temperature | pH | % Remaining after 24 hours |
| A | 4°C | 4.0 | >95% |
| B | 4°C | 7.0 | ~85% |
| C | 4°C | 9.0 | <50% |
| D | 25°C | 4.0 | ~90% |
| E | 25°C | 7.0 | ~70% |
Note: This table presents illustrative data based on the known stability of thioester compounds. Actual stability may vary.
Table 2: Effect of Mobile Phase Organic Modifier on Peak Shape
| Organic Modifier | Peak Asymmetry (As) | Theoretical Plates (N) |
| Acetonitrile | 1.1 | 12,000 |
| Methanol | 1.3 | 10,500 |
Note: This table provides an example of how the choice of organic solvent can influence chromatographic performance. Values are illustrative.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Saccharomyces cerevisiae
-
Cell Harvesting: Harvest yeast cells from culture by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Quenching: Immediately freeze the cell pellet in liquid nitrogen to quench metabolic activity.
-
Extraction: Resuspend the frozen cell pellet in 1 mL of a cold extraction solution (e.g., 2:2:1 acetonitrile/methanol/water).
-
Cell Lysis: Disrupt the cells by bead beating or sonication while keeping the sample on ice.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of mobile phase A for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 4.9
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Improving the solubility of (E)-Cinnamoyl-CoA for enzymatic reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of (E)-Cinnamoyl-CoA for enzymatic reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous buffer. What is the primary cause of this?
A1: this compound, like many acyl-CoA esters with aromatic moieties, has limited solubility in aqueous solutions, particularly at neutral or acidic pH. Precipitation is a common issue and can be influenced by several factors including buffer concentration, pH, temperature, and the presence of divalent cations.
Q2: How can I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in an organic co-solvent such as DMSO and then dilute it into your reaction buffer. This minimizes the final concentration of the organic solvent in your assay, which could otherwise inhibit enzyme activity. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What is the maximum concentration of DMSO I can use in my enzymatic reaction?
A3: The tolerance of enzymes to DMSO varies. It is crucial to perform a solvent tolerance test for your specific enzyme. Generally, it is best to keep the final DMSO concentration at or below 1% (v/v) in the reaction mixture.[1][2] Some enzymes may show inhibition at concentrations as low as 0.1%.[2]
Q4: Can I use detergents to improve the solubility of this compound?
A4: Yes, non-ionic or zwitterionic detergents like Triton X-100 or CHAPS can be used to solubilize hydrophobic substrates. However, it is important to work with detergent concentrations above their critical micelle concentration (CMC) and to verify that the chosen detergent does not inhibit your enzyme.
Q5: Are there alternatives to organic co-solvents and detergents?
A5: Yes, cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., HP-β-CD), can be used to form inclusion complexes with the hydrophobic part of this compound, thereby increasing its aqueous solubility.[3] This can be a milder alternative that is less likely to denature the enzyme.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Addition to Assay Buffer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO and add a small volume to the reaction buffer immediately before starting the reaction. | The final DMSO concentration will be low enough to not significantly affect enzyme activity while keeping the substrate in solution. |
| Buffer Composition | Certain buffer components, especially divalent cations like Mg²⁺, can decrease the solubility of acyl-CoA esters.[4] Try using a buffer with a low concentration of or no divalent cations. | Improved solubility of this compound in the assay buffer. |
| pH of the Buffer | The solubility of this compound can be pH-dependent. Empirically test a range of pH values for your assay buffer that are compatible with your enzyme's activity. | Identification of a pH that balances enzyme activity and substrate solubility. |
| Temperature | Low temperatures can decrease the solubility of hydrophobic compounds. Ensure your buffer is at the reaction temperature before adding the substrate. | Reduced precipitation of the substrate upon addition to the buffer. |
Issue 2: Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Inhibition by Co-solvent | The concentration of the organic co-solvent (e.g., DMSO) in the final reaction mixture may be too high. Perform a solvent tolerance curve for your enzyme to determine the maximum permissible concentration. | Determine the optimal co-solvent concentration that maintains enzyme activity. |
| Enzyme Inhibition by Detergent | The detergent used for solubilization may be inhibiting the enzyme. Test a panel of detergents and a range of concentrations to find one that is compatible with your enzyme. | Identification of a detergent and concentration that solubilizes the substrate without inhibiting the enzyme. |
| Substrate Sequestration by Cyclodextrin | The cyclodextrin may be forming such a stable inclusion complex that the enzyme cannot access the substrate.[5] Experiment with different types and concentrations of cyclodextrins. | Finding a balance where the substrate is soluble but still available to the enzyme. |
| Incorrect Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for the enzyme. Refer to literature for optimal conditions for your enzyme or a similar one. For Cinnamoyl-CoA Reductase, a pH around 6.0-6.2 has been reported to be optimal.[6] | Enhanced enzymatic activity through optimization of buffer conditions. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the qualitative effects of different solubilizing agents on this compound for enzymatic reactions.
| Solubilizing Agent | Mechanism of Action | Typical Starting Concentration | Advantages | Potential Disadvantages |
| DMSO | Co-solvent | ≤ 1% (v/v) final concentration | Effective for many hydrophobic compounds. | Can inhibit enzyme activity, even at low concentrations.[7] |
| Ethanol | Co-solvent | ≤ 5% (v/v) final concentration | Readily available and effective. | Can cause enzyme denaturation at higher concentrations. |
| β-Cyclodextrin | Inclusion Complex Formation | 1-10 mM | Generally mild and less likely to denature enzymes.[3] | Can sequester the substrate, making it unavailable to the enzyme.[5] |
| HP-β-Cyclodextrin | Inclusion Complex Formation | 1-10 mM | Higher aqueous solubility than β-cyclodextrin. | May still lead to substrate sequestration. |
| Triton X-100 | Micellar Solubilization | > CMC (~0.24 mM) | Effective at solubilizing very hydrophobic molecules. | Can interfere with certain assays and may inhibit some enzymes. |
| CHAPS | Micellar Solubilization | > CMC (~8 mM) | A zwitterionic detergent that can be milder than non-ionic detergents. | Can be less effective than Triton X-100 for some substrates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh a small amount of lyophilized this compound in a microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Use in Assay: For the enzymatic reaction, dilute the stock solution directly into the pre-warmed assay buffer to the final desired concentration. Ensure the final DMSO concentration is within the enzyme's tolerance limit.
Protocol 2: Solubilization of this compound using β-Cyclodextrin
-
Prepare β-Cyclodextrin Solution: Prepare a stock solution of β-cyclodextrin (e.g., 100 mM) in the desired assay buffer.
-
Complex Formation: Add the powdered this compound to the β-cyclodextrin solution to achieve the desired final concentration.
-
Incubation: Incubate the mixture with stirring or shaking for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, centrifuge the solution and use the supernatant for the enzymatic assay.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the enzyme to the solution containing the this compound/β-cyclodextrin complex.
Visualizations
Caption: Workflow for preparing and using this compound in an enzymatic assay.
Caption: A logical flowchart for troubleshooting common issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2023044365A1 - Use of cyclodextrin to enhance solubility of substrates and increase enzymatic glycosylation reaction efficiency - Google Patents [patents.google.com]
- 4. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bridging of a substrate between cyclodextrin and an enzyme’s active site pocket triggers a unique mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Studies of (E)-Cinnamoyl-CoA and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in kinetic studies involving (E)-Cinnamoyl-CoA and its derivatives. A primary focus is addressing the phenomenon of substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a concern in kinetic studies?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1] This is a deviation from the typical Michaelis-Menten kinetics, where the reaction rate plateaus at saturation.[1] It is a concern because it can lead to an underestimation of the maximum reaction velocity (Vmax) and an incorrect determination of kinetic parameters if not properly accounted for. This phenomenon can be caused by multiple substrate molecules binding to the enzyme, leading to an inactive or less active enzyme-substrate complex.[1]
Q2: My enzyme activity is decreasing as I increase the concentration of this compound. Is this definitely substrate inhibition?
A2: While it could be classical substrate inhibition, there are other possibilities to consider, especially when working with a mixture of cinnamoyl-CoA derivatives. Enzymes like Cinnamoyl-CoA Reductase (CCR) can exhibit strong competitive inhibition between different substrates. For example, feruloyl-CoA can act as a potent competitive inhibitor of the reduction of other cinnamoyl-CoA esters.[2] It is crucial to ensure the purity of your this compound preparation, as trace amounts of other derivatives could act as inhibitors.
Q3: Are there specific enzymes known to exhibit substrate inhibition with cinnamoyl-CoA or related molecules?
A3: Yes. For instance, a Caffeic Acid O-Methyltransferase (COMT) from perennial ryegrass has been reported to show severe substrate inhibition with monolignol-precursor aldehydes, such as 5-hydroxyconiferaldehyde, at concentrations as low as 1.0 μM. While these are not CoA-thioesters, their structural similarity to the cinnamoyl moiety suggests that similar effects could be observed with this compound in some enzymes.
Q4: How can I differentiate between classical substrate inhibition and competitive inhibition from a contaminating substrate?
A4: To differentiate between these, you would need to perform detailed kinetic analyses. For classical substrate inhibition, a plot of initial velocity versus substrate concentration will show a characteristic "hook" where the velocity decreases after reaching a peak. For competitive inhibition, the apparent Km for the primary substrate will increase in the presence of the inhibitor. A thorough analysis of the purity of your substrate solution using methods like HPLC is also essential.
Troubleshooting Guide
Issue: Non-linear or decreasing enzyme activity at high this compound concentrations.
This guide will walk you through a systematic approach to identify and address this common issue in kinetic assays.
Step 1: Verify Experimental Conditions and Reagents
Before investigating complex kinetic phenomena, it is crucial to rule out common experimental artifacts.
-
Reagent Stability: Ensure that this compound and other reagents are stable under your assay conditions (pH, temperature, buffer composition). Thaw all components completely and mix gently before use.
-
Enzyme Concentration: An excessively high enzyme concentration can lead to rapid substrate depletion, which may be misinterpreted as inhibition. Perform a time course at different enzyme concentrations to ensure you are measuring the initial velocity.
-
Assay Linearity: Confirm that the reaction is linear with respect to time and enzyme concentration under your standard assay conditions.
Step 2: Characterize the Kinetic Behavior
If the issue persists after verifying your experimental setup, the next step is to perform a detailed kinetic analysis.
-
Wide Range of Substrate Concentrations: Measure the initial reaction velocity over a broad range of this compound concentrations. It is important to have multiple data points both below and above the apparent Km.
-
Data Plotting: Plot the initial velocity (v) versus substrate concentration ([S]). If you observe a decrease in velocity at higher [S], this is indicative of substrate inhibition.
-
Kinetic Modeling: Fit your data to the modified Michaelis-Menten equation for substrate inhibition: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) where Ki is the substrate inhibition constant. Non-linear regression analysis is the preferred method for fitting this model.
Step 3: Investigate Potential Competitive Inhibition
If you suspect contamination with other cinnamoyl-CoA derivatives, further investigation is needed.
-
Substrate Purity Analysis: Use analytical techniques like HPLC to determine the purity of your this compound stock.
-
Mixed-Substrate Assays: If you identify contaminants, you can perform kinetic assays with mixtures of the primary substrate and the identified contaminant to characterize the competitive inhibition.
Data Presentation
Table 1: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) with Various Substrates
This table presents kinetic data for CCR from Sorghum bicolor (SbCCR1), illustrating the enzyme's preference for certain substrates and the potential for competitive inhibition when multiple substrates are present.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1·μM-1) |
| Feruloyl-CoA | 13 | 1.1 | 0.085 |
| Caffeoyl-CoA | 7.2 | 0.003 | 0.0004 |
| p-Coumaroyl-CoA | 9.1 | 0.002 | 0.0002 |
Data adapted from structural and biochemical characterization of Cinnamoyl-CoA Reductases.
Table 2: Observed Substrate Inhibition in a Related Enzyme System
This table describes the qualitative observation of substrate inhibition in a Caffeic Acid O-Methyltransferase (COMT) with substrates structurally related to the product of CCR.
| Enzyme | Substrate | Observation | Inhibitory Concentration |
| Caffeic Acid O-Methyltransferase (LpOMT1) | 5-hydroxyconiferaldehyde | Severe substrate inhibition | Above 1.0 μM |
| Caffeic Acid O-Methyltransferase (LpOMT1) | Caffeoyl aldehyde | Severe substrate inhibition | Above 1.0 μM |
This information highlights that enzymes in the same metabolic pathway can be susceptible to substrate inhibition by structurally similar molecules.
Experimental Protocols
Protocol for Identifying and Characterizing Substrate Inhibition
This protocol outlines a general procedure to determine if an enzyme is subject to substrate inhibition by this compound.
1. Materials:
-
Purified enzyme preparation
-
This compound stock solution of known concentration
-
Co-substrate (e.g., NADPH)
-
Assay buffer (optimized for pH and ionic strength)
-
Spectrophotometer or other detection instrument
-
Microtiter plates or cuvettes
2. Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate for at least 10 minutes under initial velocity conditions.
-
Substrate Dilution Series: Prepare a series of dilutions of the this compound stock solution in assay buffer. The concentration range should be wide, spanning from approximately 0.1 * Km to at least 10-20 * Km (if the Km is known or can be estimated).
-
Assay Setup:
-
In a microtiter plate or cuvettes, add the assay buffer and the co-substrate at a saturating concentration.
-
Add the varying concentrations of this compound to the respective wells/cuvettes.
-
Pre-incubate the mixture at the optimal reaction temperature.
-
-
Initiate the Reaction: Add the pre-determined optimal concentration of the enzyme to each well/cuvette to start the reaction.
-
Measure Initial Velocity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The initial velocity (v) should be calculated from the linear portion of the progress curve.
-
Data Analysis:
-
Plot the initial velocity (v) against the this compound concentration ([S]).
-
Inspect the plot for a decrease in velocity at high substrate concentrations.
-
If substrate inhibition is observed, fit the data to the substrate inhibition equation using non-linear regression software to determine Vmax, Km, and Ki.
-
Visualizations
Caption: Mechanism of uncompetitive substrate inhibition.
Caption: Troubleshooting workflow for non-linear kinetics.
Caption: Simplified phenylpropanoid pathway highlighting CCR.
References
Technical Support Center: Accurate Measurement of (E)-Cinnamoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for calibrating instruments for the accurate measurement of (E)-Cinnamoyl-CoA.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Suggested Solutions |
| No peaks or very small peaks | - Incorrect wavelength setting on the UV detector.- Sample degradation.- Injection error (e.g., air bubble in the syringe).- Low concentration of this compound in the sample. | - Set the UV detector to the maximum absorbance wavelength for this compound (around 310-330 nm).- Ensure proper sample handling and storage. Prepare fresh standards and samples.- Carefully inspect the injection syringe and autosampler for air bubbles.- Concentrate the sample or use a more sensitive detector. |
| Ghost peaks (peaks in blank runs) | - Carryover from previous injections.- Contaminated mobile phase or system components. | - Run several blank injections with a strong solvent to wash the column and injector.- Use high-purity solvents and freshly prepared mobile phases. |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the system. | - Optimize the mobile phase pH or add an ion-pairing agent.- Dilute the sample.- Check and tighten all fittings. Use low-dead-volume tubing. |
| Peak fronting | - Sample solvent stronger than the mobile phase.- Column collapse. | - Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column if it has been subjected to harsh conditions. |
| Shifting retention times | - Changes in mobile phase composition or flow rate.- Temperature fluctuations.- Column aging. | - Prepare fresh mobile phase and ensure the pump is delivering a constant flow rate.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly before each run. Replace the column if necessary. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Causes | Suggested Solutions |
| Low or no signal | - Inefficient ionization of this compound.- Incorrect mass transitions (precursor/product ions) selected.- Source contamination. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Verify the m/z values for the precursor and product ions of this compound.- Clean the MS source components. |
| High background noise | - Contaminated solvents or reagents.- Chemical noise from the sample matrix. | - Use LC-MS grade solvents and high-purity reagents.- Implement a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
| Poor linearity of calibration curve | - Saturation of the detector at high concentrations.- In-source fragmentation or adduct formation. | - Extend the calibration range with lower concentration standards.- Optimize MS source conditions to minimize in-source phenomena. |
| Inconsistent results | - Instability of this compound in the sample matrix.- Fluctuations in MS instrument performance. | - Use an appropriate internal standard to correct for variations.- Perform regular system suitability checks and calibrations. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a standard stock solution of this compound?
This compound is susceptible to hydrolysis. It is recommended to purchase a high-purity standard, if available, or synthesize and purify it immediately before use. Stock solutions should be prepared in an acidic buffer (e.g., pH 4-5) to improve stability and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How do I determine the linear range for my calibration curve?
The linear range should be determined by analyzing a series of at least 5-6 standards of known concentrations. The range is acceptable if the coefficient of determination (R²) is ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for the Lower Limit of Quantification).
Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?
Specific LOD and LOQ values for this compound are not widely reported and will depend on the instrumentation and method used. However, for similar short-chain acyl-CoAs measured by LC-MS/MS, LODs can be in the low nanomolar range.[1] The LOD and LOQ should be experimentally determined for your specific assay.
Q4: How can I improve the stability of this compound during sample preparation and analysis?
To minimize degradation, keep samples on ice or at 4°C throughout the preparation process. Use acidic conditions where possible and consider adding a reducing agent like DTT if oxidation is a concern. Analyze samples as quickly as possible after preparation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of short-chain acyl-CoAs using LC-MS/MS. Note that these values are provided as a general reference and may not be directly applicable to this compound. It is crucial to validate these parameters for your specific analytical method.
| Analyte (Acyl-CoA) | Linearity Range | R² | LOD (nM) | LOQ (nM) | Reference |
| Free CoA | 1 - 1000 nM | 0.9993 | - | - | [1] |
| Acetyl-CoA | 1 - 1000 nM | 0.9919 | - | - | [1] |
| Propionyl-CoA | 1 - 1000 nM | 0.9991 | - | - | [1] |
| Malonyl-CoA | 50 - 1000 pmol | >0.99 | - | - | [2] |
LOD and LOQ values are highly method-dependent and are not consistently reported in the literature for these compounds.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards for this compound
This protocol describes the preparation of a set of calibration standards for generating a calibration curve.
-
Prepare a Stock Solution (e.g., 1 mM):
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve the solid in a pre-chilled, acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -80°C.
-
-
Prepare Working Standards:
-
Thaw an aliquot of the stock solution on ice.
-
Perform serial dilutions of the stock solution with the mobile phase or a solvent that matches the sample matrix to prepare a series of at least 5-6 working standards covering the expected concentration range of the samples.
-
Keep the working standards on ice and use them for analysis on the same day.
-
Protocol 2: General HPLC-UV Instrument Calibration for this compound
This protocol provides a general procedure for calibrating an HPLC-UV system.
-
System Preparation:
-
Set up the HPLC system with the appropriate column (e.g., C18) and mobile phase for the separation of this compound.
-
Equilibrate the system until a stable baseline is achieved.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
-
Calibration Curve Generation:
-
Inject a blank sample (mobile phase or matrix blank) to ensure there are no interfering peaks at the retention time of this compound.
-
Inject the prepared calibration standards in triplicate, starting from the lowest concentration to the highest.
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Plot the average peak area for each standard against its known concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
The calibration curve is acceptable if R² ≥ 0.99.
-
Visualizations
Caption: Workflow for HPLC instrument calibration for this compound measurement.
Caption: Troubleshooting logic for common HPLC peak problems.
References
Validation & Comparative
A Comparative Guide to the Validation of (E)-Cinnamoyl-CoA Purity by NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible experimental outcomes. (E)-Cinnamoyl-CoA is a key intermediate in the biosynthesis of various natural products, including flavonoids and stilbenoids.[1] Its purity is critical for enzymatic assays and downstream applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Assessment
Quantitative ¹H NMR (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity determination, offering certain advantages over chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2] While HPLC is a widely accepted method for purity analysis, qNMR provides a direct measurement of the analyte concentration against a certified internal standard, without the need for analyte-specific reference standards for calibration. This makes qNMR a highly accurate and versatile tool for the quantification of novel or synthesized compounds.
Here, we compare the performance of ¹H NMR spectroscopy with HPLC for the purity assessment of this compound.
Data Presentation: Purity Assessment of this compound
The following table summarizes hypothetical quantitative data for the purity assessment of a synthesized batch of this compound using ¹H NMR and HPLC. This data is illustrative and serves to highlight the expected precision and concordance of these methods.
| Analytical Method | Purity (%) | Standard Deviation (±) | Analysis Time per Sample (min) | Key Advantages | Limitations |
| ¹H NMR | 98.2 | 0.3 | ~10 | - Primary analytical method- No need for specific reference standards- Provides structural confirmation | - Lower sensitivity than HPLC- Potential for signal overlap |
| HPLC-UV | 98.5 | 0.5 | ~20 | - High sensitivity and resolution- Widely available | - Requires a specific reference standard for quantification- Potential for co-elution of impurities |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions, instrumentation, and the specific impurity profile of the sample.
Experimental Protocols
Detailed methodologies for the validation of this compound purity using ¹H NMR and HPLC are provided below.
¹H NMR Spectroscopy for Purity Determination
This protocol describes the use of quantitative ¹H NMR (qNMR) with an internal standard to determine the purity of this compound.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 2 mg of the internal standard (e.g., maleic anhydride) and add it to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard. For this compound, the vinylic protons of the cinnamoyl moiety are typically well-resolved in the aromatic region of the spectrum. The specific chemical shifts will depend on the solvent used.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I_sample = Integral of the selected signal of this compound
-
N_sample = Number of protons corresponding to the integrated signal of this compound
-
I_IS = Integral of the selected signal of the internal standard
-
N_IS = Number of protons corresponding to the integrated signal of the internal standard
-
MW_sample = Molecular weight of this compound
-
m_sample = Mass of the this compound sample
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
HPLC-UV for Purity Determination
This protocol describes the use of reverse-phase HPLC with UV detection for the purity assessment of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve if external standardization is used.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a suitable gradient program (e.g., starting with a low percentage of Mobile Phase B and gradually increasing it).
-
Monitor the elution at a wavelength where this compound has strong absorbance (e.g., around 310 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a reference standard (if available) or by mass spectrometry detection if coupled to the HPLC.
-
Determine the area of the this compound peak and the areas of all impurity peaks.
-
Calculate the purity of the sample using the area percent method:
Where:
-
Area_sample = Area of the this compound peak
-
Total_Area = Sum of the areas of all peaks in the chromatogram
-
Visualizations
Experimental Workflow for ¹H NMR Purity Validation
The following diagram illustrates the key steps in determining the purity of this compound using quantitative ¹H NMR.
Phenylpropanoid Biosynthesis Pathway
This compound is a central intermediate in the phenylpropanoid pathway, which leads to the synthesis of a wide array of secondary metabolites in plants.
Conclusion
Both ¹H NMR spectroscopy and HPLC are powerful techniques for assessing the purity of this compound. Quantitative ¹H NMR offers the advantage of being a primary ratio method that does not require a specific reference standard of the analyte, providing direct and accurate purity determination along with structural confirmation. HPLC, on the other hand, provides excellent sensitivity and separation efficiency, making it ideal for detecting trace impurities. For comprehensive and robust purity validation, a combination of these orthogonal techniques is often the most effective approach, ensuring the high quality of this compound for research and development applications.
References
Comparative Guide to the Cross-reactivity of Enzymes with (E)-Cinnamoyl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity with (E)-Cinnamoyl-CoA and its structurally related analogs. The information presented herein is intended to assist researchers in understanding the substrate specificity of key enzymes involved in phenylpropanoid metabolism and to provide a foundation for further investigation in fields such as metabolic engineering and drug discovery. The data is compiled from various experimental studies and is presented in a standardized format for ease of comparison.
Introduction to this compound and its Enzymatic Crossroads
This compound is a central intermediate in the phenylpropanoid pathway, a vast metabolic network in plants responsible for the biosynthesis of a wide array of natural products, including lignin, flavonoids, and stilbenoids. The fate of this compound is determined by the action of several classes of enzymes, each exhibiting distinct substrate specificities that dictate the flow of metabolites through the various branches of this pathway. Understanding the cross-reactivity of these enzymes with this compound and its analogs is crucial for predicting and manipulating the production of desired downstream compounds.
Enzyme Cross-Reactivity Data
The following tables summarize the kinetic parameters of key enzymes that utilize this compound and its analogs as substrates. This data provides a quantitative comparison of substrate preference and catalytic efficiency.
Cinnamoyl-CoA Reductase (CCR)
Cinnamoyl-CoA Reductase (CCR) catalyzes the first committed step in the biosynthesis of monolignols, the precursors to lignin. It reduces hydroxycinnamoyl-CoA thioesters to their corresponding aldehydes.[1][2] The substrate specificity of CCR is a critical determinant of lignin composition.[1]
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Sorghum bicolor (SbCCR1) | Feruloyl-CoA | 1.8 ± 0.2 | - | 1.3 ± 0.03 | 0.72 | [3] |
| Sorghum bicolor (SbCCR1) | Caffeoyl-CoA | 0.7 ± 0.1 | - | 0.01 ± 0.001 | 0.014 | [3] |
| Sorghum bicolor (SbCCR1) | p-Coumaroyl-CoA | 1.2 ± 0.2 | - | 0.03 ± 0.002 | 0.025 | [3] |
| Triticum aestivum (Ta-CCR1) | Feruloyl-CoA | 3.8 ± 0.4 | 138.9 ± 5.6 | - | - | [1] |
| Triticum aestivum (Ta-CCR1) | Sinapoyl-CoA | 5.2 ± 0.6 | 102.1 ± 4.1 | - | - | [1] |
| Triticum aestivum (Ta-CCR1) | Caffeoyl-CoA | 6.7 ± 0.8 | 89.3 ± 3.6 | - | - | [1] |
| Triticum aestivum (Ta-CCR1) | 5-OH-feruloyl-CoA | 4.5 ± 0.5 | 95.2 ± 3.8 | - | - | [1] |
| Petunia hybrida (Ph-CCR1) | Feruloyl-CoA | 2.5 ± 0.3 | - | 0.87 ± 0.03 | 0.35 | [4] |
| Petunia hybrida (Ph-CCR1) | Sinapoyl-CoA | 4.8 ± 0.6 | - | 0.79 ± 0.04 | 0.16 | [4] |
| Petunia hybrida (Ph-CCR1) | p-Coumaroyl-CoA | 8.2 ± 1.1 | - | 0.31 ± 0.02 | 0.04 | [4] |
| Petunia hybrida (Ph-CCR1) | Caffeoyl-CoA | > 100 | - | - | < 0.001 | [4] |
| Petunia hybrida (Ph-CCR1) | Benzoyl-CoA | > 100 | - | - | < 0.001 | [4] |
Chalcone Synthase (CHS)
Chalcone Synthase (CHS) is a key enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of a hydroxycinnamoyl-CoA ester (typically p-coumaroyl-CoA) with three molecules of malonyl-CoA to form a chalcone.[5][6]
| Enzyme Source | Substrate | Km (µM) | Vmax (µM s-1) | Reference |
| Panicum virgatum (PvCHS) | p-Coumaroyl-CoA | 0.130 | - | [5] |
Experimental Protocols
Cinnamoyl-CoA Reductase (CCR) Activity Assay
This protocol is adapted from studies on rice and wheat CCR.[1][7]
1. Reagents:
-
Assay Buffer: 100 mM Sodium/Potassium Phosphate buffer, pH 6.25.
-
NADPH Solution: 10 mM stock solution in water.
-
Hydroxycinnamoyl-CoA Substrate: Stock solutions of feruloyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA, etc., in water or a suitable buffer. The synthesis of these substrates can be achieved enzymatically using a 4-coumarate:CoA ligase.[7]
-
Purified Recombinant CCR Enzyme: Stored in an appropriate buffer at -80°C.
2. Assay Procedure:
-
Prepare a reaction mixture in a total volume of 500 µL containing:
-
100 mM Sodium/Potassium Phosphate buffer (pH 6.25)
-
0.1 mM NADPH
-
30 µM of the desired hydroxycinnamoyl-CoA substrate
-
-
Incubate the reaction mixture at 30°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 5 µg of purified recombinant CCR protein.
-
Immediately monitor the decrease in absorbance at 366 nm (the wavelength at which NADPH absorbs) for 10 minutes using a UV/Vis-spectrophotometer.
-
The rate of NADPH consumption is directly proportional to the CCR activity.
3. Determination of Kinetic Parameters:
-
To determine Km and Vmax, vary the concentration of the hydroxycinnamoyl-CoA substrate while keeping the concentration of NADPH constant (at a saturating level).
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[8] Alternatively, a Lineweaver-Burk plot can be used.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
To confirm the identity and quantity of the aldehyde products formed, HPLC analysis can be performed.
1. Sample Preparation:
-
Stop the enzyme reaction at various time points by adding an equal volume of a quenching solution (e.g., 10% acetic acid or an organic solvent like ethyl acetate).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol/water mixture).
2. HPLC Conditions for Cinnamaldehyde and its Analogs:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.[9][10]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.04% acetic acid), is often employed.[11][12] A typical mobile phase could be a mixture of methanol, acetonitrile, and water.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the cinnamaldehyde derivatives absorb maximally (e.g., 280-292 nm).[10][12]
-
Quantification: Use authentic standards of the expected aldehyde products to create a calibration curve for accurate quantification.
Visualizations
Phenylpropanoid Pathway
Caption: Simplified Phenylpropanoid Pathway highlighting key enzymes.
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Structural and Biochemical Characterization of Cinnamoyl-CoA Reductase" by Steven A. Sattler, Alexander M. Walker et al. [digitalcommons.unl.edu]
- 4. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. webpages.charlotte.edu [webpages.charlotte.edu]
- 7. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 8. jascoinc.com [jascoinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jmpas.com [jmpas.com]
Comparative analysis of (E)-Cinnamoyl-CoA levels in different plant tissues
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways within plants is paramount for harnessing their biochemical potential. (E)-Cinnamoyl-CoA stands as a critical intermediate at the crossroads of the phenylpropanoid pathway, a metabolic route responsible for the synthesis of a vast array of compounds vital for plant structure, defense, and signaling. This guide provides a comparative overview of the analytical methodologies used to study this compound and its derivatives, offering insights into their roles across different plant systems.
The Central Role of this compound in the Phenylpropanoid Pathway
The phenylpropanoid pathway is a major route of secondary metabolism in plants, commencing with the amino acid phenylalanine.[1][2] Through a series of enzymatic reactions, phenylalanine is converted to this compound and its hydroxylated and methylated derivatives (e.g., p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA).[3] These thioesters are pivotal precursors for a multitude of essential compounds, including:
-
Lignin: A complex polymer that provides structural integrity to the plant cell wall.[4]
-
Flavonoids: A diverse group of compounds involved in pigmentation, UV protection, and defense.
-
Coumarins and Lignans: Compounds with a wide range of biological activities, including defense against pathogens.[2]
The conversion of cinnamoyl-CoA esters to their corresponding aldehydes by the enzyme Cinnamoyl-CoA Reductase (CCR) is a key regulatory step, committing these intermediates to the lignin biosynthesis branch of the pathway.[4][5]
Comparative Enzymatic Data
The affinity and catalytic efficiency of Cinnamoyl-CoA Reductase (CCR) for various this compound derivatives have been characterized in several plant species. This data provides indirect evidence of the potential metabolic flux and substrate preference in different plants.
| Plant Species | Enzyme | Substrate | K_m_ (µM) | k_cat_/K_m_ (s⁻¹µM⁻¹) |
| Petunia hybrida | Ph-CCR1 | Feruloyl-CoA | 307.6 | Value not specified |
| p-Coumaroyl-CoA | 208.6 | Value not specified | ||
| Sinapoyl-CoA | Value not specified | Value not specified | ||
| Triticum aestivum | Ta-CCR1 | Feruloyl-CoA | 1.8 | 1.3 |
| 5-OH-feruloyl-CoA | 2.5 | 0.8 | ||
| Sinapoyl-CoA | 4.6 | 0.3 | ||
| Caffeoyl-CoA | 7.2 | 0.2 | ||
| Sorghum bicolor | SbCCR1 | Feruloyl-CoA | High Activity | Value not specified |
| Caffeoyl-CoA | High Affinity | Low Activity | ||
| p-Coumaroyl-CoA | High Affinity | Low Activity |
This table summarizes kinetic data for CCR from different plant species with various cinnamoyl-CoA substrates, highlighting the diversity in enzyme-substrate interactions.
Experimental Protocols
Accurate quantification of this compound and its derivatives is challenging due to their low in vivo concentrations and reactivity. The following outlines a general methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the current standard for targeted metabolomics of the phenylpropanoid pathway.[6]
Sample Preparation and Extraction
-
Tissue Collection and Grinding: Plant tissues (e.g., stems, leaves, roots) are harvested and immediately frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder.
-
Extraction: A common method involves extracting the ground tissue with a methanol-based solvent at an elevated temperature (e.g., 70°C) to enhance the release of phenylpropanoids.[7] The extraction solvent is often acidified to improve the stability of the target compounds.
-
Purification: The crude extract is centrifuged to remove cell debris. The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering compounds and enrich for the analytes of interest.
LC-MS/MS Analysis
-
Chromatographic Separation: The purified extract is injected into a reversed-phase liquid chromatography system. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is used to separate the different phenylpropanoid intermediates.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions are monitored for each cinnamoyl-CoA derivative.
-
Quantification: Absolute quantification is achieved by using a calibration curve generated from authentic standards of each cinnamoyl-CoA derivative. The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[6]
Cinnamoyl-CoA Reductase (CCR) Enzyme Assay
This assay measures the activity of the CCR enzyme, which consumes cinnamoyl-CoA esters.
-
Protein Extraction: Soluble proteins are extracted from plant tissues using an appropriate buffer.
-
Assay Mixture: The reaction mixture typically contains the protein extract, a specific cinnamoyl-CoA substrate (e.g., feruloyl-CoA), and the cofactor NADPH in a suitable buffer (e.g., pH 6.0-6.25).
-
Activity Measurement: The enzyme activity is determined by spectrophotometrically monitoring the decrease in absorbance at 366 nm, which corresponds to the consumption of the cinnamoyl-CoA substrate.
-
Kinetic Analysis: By varying the substrate concentration, key kinetic parameters such as K_m_ and V_max_ can be determined using Lineweaver-Burk plots.
Visualizing the Pathway and Workflow
To better understand the context and the processes involved in the study of this compound, the following diagrams illustrate the phenylpropanoid pathway and a general experimental workflow.
Caption: The Phenylpropanoid Pathway highlighting key intermediates and enzymes.
Caption: Generalized workflow for this compound analysis in plant tissues.
References
- 1. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive analysis of cinnamoyl-CoA reductase (CCR) gene family in wheat: implications for lignin biosynthesis and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide identification and expression pattern analysis of the cinnamoyl-CoA reductase gene family in flax (Linum usitatissimum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Verifying (E)-Cinnamoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of key metabolic intermediates is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques—NMR and UV-Vis spectroscopy—for the verification of (E)-Cinnamoyl-CoA, a critical molecule in various biological pathways.
This document outlines the experimental data and protocols supporting the use of each method, offering a clear perspective on their respective strengths and limitations in confirming the identity of this compound.
Performance Comparison
High-resolution mass spectrometry stands out for its exceptional sensitivity and specificity in the analysis of this compound. The technique's ability to provide accurate mass measurements and characteristic fragmentation patterns makes it a powerful tool for definitive identification, even in complex biological matrices. While NMR spectroscopy offers detailed structural information and UV-Vis spectroscopy provides a rapid, albeit less specific, means of detection, HRMS delivers a superior combination of attributes for confident verification.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | UV-Vis Spectroscopy |
| Specificity | Very High | High | Low to Medium |
| Sensitivity | Very High (pmol to fmol range) | Low (µmol to nmol range) | Medium (nmol to µmol range) |
| Information Provided | Accurate mass, elemental composition, fragmentation pattern | Detailed atomic connectivity and stereochemistry | Chromophore presence and concentration |
| Sample Requirement | Low | High | Medium |
| Analysis Time | Fast (minutes per sample) | Slow (minutes to hours per sample) | Very Fast (seconds per sample) |
| Primary Use | Identification and Quantification | Structural Elucidation | Quantification and Purity Assessment |
High-Resolution Mass Spectrometry (HRMS)
HRMS is the premier method for the verification of this compound due to its ability to determine the precise mass of the molecule and its fragments with high accuracy. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity.
Key Experimental Data for HRMS Verification:
| Parameter | Value | Reference |
| Calculated Monoisotopic Mass | 899.1800 C₃₀H₄₂N₇O₁₇P₃S | N/A |
| Observed [M+H]⁺ (Typical) | 900.1878 ± 5 ppm | [1] |
| Characteristic MS/MS Fragment 1 | m/z 428 (Adenosine diphosphate moiety) | [2] |
| Characteristic MS/MS Fragment 2 | Neutral loss of 507 Da (Phosphopantetheine moiety) | [2] |
| Limit of Detection (LOD) | Low pmol to fmol range | [3] |
| Limit of Quantification (LOQ) | Low pmol range | [3] |
Experimental Protocol: LC-HRMS for this compound
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation:
-
This compound standards or samples are dissolved in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid.
-
For biological samples, a protein precipitation step using a cold organic solvent (e.g., methanol or acetonitrile) is typically required, followed by centrifugation to remove precipitated proteins.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a typical starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Mode: Full scan for accurate mass measurement of the precursor ion ([M+H]⁺).
-
Mass Range: m/z 150-1000.
-
Resolution: >60,000.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the precursor ion of this compound (m/z 900.1878). The resulting fragment ions are analyzed to confirm the presence of the characteristic CoA moiety.
4. Data Analysis:
-
The accurate mass of the precursor ion is compared to the theoretical mass of this compound. A mass error of less than 5 ppm is typically considered acceptable for confident identification.
-
The fragmentation pattern is analyzed for the presence of characteristic fragments of the Coenzyme A molecule, such as the adenosine diphosphate moiety (m/z 428) and the neutral loss of the phosphopantetheine group (507 Da).
References
Comparing the kinetic parameters of different Cinnamoyl-CoA reductase isoforms
For Researchers, Scientists, and Drug Development Professionals
Cinnamoyl-CoA reductase (CCR) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the first committed step in monolignol biosynthesis, the precursors to lignin. The kinetic properties of different CCR isoforms can significantly influence the composition and quantity of lignin, impacting plant development, defense mechanisms, and biomass properties. This guide provides a comparative overview of the kinetic parameters of various CCR isoforms, details the experimental protocols for their characterization, and illustrates a key signaling pathway regulating CCR activity.
Kinetic Parameters of CCR Isoforms: A Comparative Table
The substrate specificity and catalytic efficiency of CCR isoforms vary considerably across different plant species and even within the same plant. This variation reflects the diverse physiological roles of lignin in different tissues and developmental stages. The following table summarizes the kinetic parameters of several CCR isoforms for their primary substrates.
| Isoform | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Ta-CCR1 | Triticum aestivum (Wheat) | Feruloyl-CoA | 23.8 | 1.35 | 0.057 | [1] |
| 5-OH-feruloyl-CoA | 35.7 | 1.25 | 0.035 | [1] | ||
| Sinapoyl-CoA | 18.5 | 0.55 | 0.030 | [1] | ||
| Caffeoyl-CoA | 16.9 | 0.42 | 0.025 | [1] | ||
| PtCCR | Populus tremuloides (Aspen) | Feruloyl-CoA | 13.7 | 0.13 | 0.0095 | [2][3] |
| Caffeoyl-CoA | 76.3 | 0.02 | 0.00026 | [2][3] | ||
| 5-hydroxyferuloyl-CoA | 99.0 | 0.01 | 0.00010 | [2][3] | ||
| Sinapoyl-CoA | 104.5 | 0.01 | 0.000096 | [2][3] | ||
| OsCCR19 | Oryza sativa (Rice) | Feruloyl-CoA | 26.85 | - | 0.43a | |
| p-Coumaroyl-CoA | 36.66 | - | 0.60a | |||
| Sinapoyl-CoA | 62.54 | - | 0.55a | |||
| OsCCR20 | Oryza sativa (Rice) | Feruloyl-CoA | 15.71 | - | 1.41a | |
| p-Coumaroyl-CoA | 24.08 | - | 0.32a | |||
| Sinapoyl-CoA | 23.34 | - | 0.24a | |||
| OsCCR21 | Oryza sativa (Rice) | Feruloyl-CoA | 2.70 | - | 0.77a | |
| p-Coumaroyl-CoA | 16.36 | - | 0.08a | |||
| Sinapoyl-CoA | 10.20 | - | 0.07a |
Note: Some studies report catalytic efficiency in different units (e.g., µM-1 min-1). These have been converted to s-1µM-1 for consistency where possible. akcat values were not provided in the source, so kcat/Km is presented as reported (in µM-1 min-1) and not directly comparable to others in the table without the kcat value.
Experimental Protocols
The determination of CCR kinetic parameters typically involves spectrophotometric assays that monitor the consumption of NADPH or the cinnamoyl-CoA substrate. Below is a representative protocol based on methodologies described in the literature.[1][4]
I. Preparation of Hydroxycinnamoyl-CoA Substrates
The synthesis of various hydroxycinnamoyl-CoA esters is a prerequisite for CCR kinetic assays. An enzymatic approach is commonly employed.[5][6]
-
Enzyme Source: A crude enzyme preparation containing 4-coumarate:CoA ligase (4CL) activity from a suitable plant source (e.g., wheat seedlings) can be used.
-
Reaction Mixture: The reaction mixture typically contains:
-
Hydroxycinnamic acid (e.g., ferulic acid, p-coumaric acid, caffeic acid, sinapic acid)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Buffer (e.g., potassium phosphate buffer, pH 7.8)
-
4CL enzyme preparation
-
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
-
Purification: The synthesized hydroxycinnamoyl-CoA esters are purified using reverse-phase high-performance liquid chromatography (HPLC).
II. Cinnamoyl-CoA Reductase (CCR) Kinetic Assay
This spectrophotometric assay measures the decrease in absorbance at 336 nm, which corresponds to the consumption of the cinnamoyl-CoA substrate.[1]
-
Recombinant Enzyme Purification: The specific CCR isoform is typically expressed in a heterologous system (e.g., E. coli) and purified to homogeneity.[1]
-
Reaction Mixture: A typical reaction mixture in a 1 ml cuvette contains:
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.25)
-
NADPH (e.g., 150 µM)
-
Purified CCR enzyme
-
Varying concentrations of the hydroxycinnamoyl-CoA substrate
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The decrease in absorbance at 336 nm is monitored for a set period (e.g., 12 minutes) at regular intervals (e.g., 1 minute) using a spectrophotometer.
-
A control reaction without the enzyme or with a non-induced E. coli extract is run to account for non-enzymatic substrate degradation.[1]
-
-
Data Analysis:
-
The initial reaction velocities (V₀) are calculated from the linear portion of the absorbance versus time plot.
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis or by extrapolation from a Lineweaver-Burk plot.[1]
-
The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is determined as the kcat/Km ratio.
-
Signaling Pathway and Experimental Workflow
OsRac1-Mediated Defense Signaling Pathway in Rice
In rice, the small GTPase OsRac1 plays a crucial role in disease resistance by regulating downstream defense responses, including the activation of CCR. The following diagram illustrates the key components of this signaling pathway.[7][8][9][10][11][12][13][14]
Caption: OsRac1 signaling pathway in rice defense.
Experimental Workflow for CCR Kinetic Analysis
The following diagram outlines the general workflow for determining the kinetic parameters of a CCR isoform.
Caption: Workflow for CCR kinetic analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Clarification of cinnamoyl co-enzyme A reductase catalysis in monolignol biosynthesis of Aspen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The OsSPK1–OsRac1–RAI1 defense signaling pathway is shared by two distantly related NLR proteins in rice blast resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. OsRac1 [funricegenes.github.io]
- 14. The heterotrimeric G protein α subunit acts upstream of the small GTPase Rac in disease resistance of rice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of (E)-Cinnamoyl-CoA from Different Commercial Suppliers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing (E)-Cinnamoyl-CoA in their workflows, the stability and purity of this critical substrate are paramount for obtaining reliable and reproducible experimental results. As a central intermediate in the phenylpropanoid pathway, its integrity directly impacts enzyme kinetics, metabolic studies, and drug discovery screenings. This guide provides a framework for assessing the stability of this compound from various commercial suppliers, complete with detailed experimental protocols and data presentation formats.
Comparative Stability Data
The stability of this compound can be influenced by factors such as initial purity, formulation, and storage conditions. A comparative analysis of products from different suppliers is essential to identify the most robust source for long-term studies. The following table presents a hypothetical dataset from a stability study conducted on this compound from three different suppliers.
| Supplier | Initial Purity (%) | Purity after 4 weeks at 4°C (%) | Purity after 4 weeks at -20°C (%) | Predominant Degradation Product |
| Supplier A | 98.5 | 92.1 | 98.2 | Cinnamic Acid |
| Supplier B | 95.2 | 88.5 | 94.8 | Cinnamic Acid |
| Supplier C | 99.1 | 97.5 | 99.0 | Cinnamic Acid |
This data is illustrative and intended to serve as a template for presenting results from a stability assessment.
Experimental Protocols
A rigorous assessment of this compound stability involves subjecting the compound to defined stress conditions and monitoring its degradation over time using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol for Comparative Stability Assessment of this compound
1. Objective: To compare the stability of this compound obtained from different commercial suppliers under controlled storage conditions.
2. Materials:
-
This compound from at least three different commercial suppliers.
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Microcentrifuge tubes
-
HPLC system with a UV detector and a C18 reverse-phase column
3. Sample Preparation:
-
Reconstitute the lyophilized this compound from each supplier in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to a final concentration of 1 mg/mL.
-
Aliquot the solutions into microcentrifuge tubes for storage at two different temperature conditions: 4°C and -20°C.
-
Prepare an initial "time zero" sample from each supplier for immediate HPLC analysis.
4. Stability Study:
-
Store the aliquots at the specified temperatures.
-
At designated time points (e.g., 1, 2, 3, and 4 weeks), retrieve one aliquot from each supplier and temperature condition.
-
Allow the samples to thaw (if from -20°C) and equilibrate to room temperature before analysis.
5. HPLC-UV Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
-
Detection Wavelength: 260 nm (for the adenine moiety of CoA) and 311 nm (for the cinnamoyl moiety).
-
Injection Volume: 20 µL
6. Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the "time zero" sample.
-
Identify any new peaks that appear over time, which are indicative of degradation products. The primary expected degradation product is cinnamic acid.
-
Calculate the percentage of intact this compound remaining at each time point by integrating the peak area.
-
Plot the percentage of intact this compound as a function of time for each supplier and storage condition.
Visualizing the Experimental Workflow and Degradation Pathway
To further clarify the experimental process and the underlying chemical changes, the following diagrams have been generated.
Orthogonal Validation for Robust Quantification of (E)-Cinnamoyl-CoA: A Comparative Guide
This guide provides a comparative overview of two orthogonal methods for the quantification of (E)-Cinnamoyl-CoA: a highly specific and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a functional Cinnamoyl-CoA Reductase (CCR) based enzymatic assay. The use of two distinct analytical techniques with different measurement principles provides a high degree of confidence in the reported concentrations.
Orthogonal Validation Workflow
The principle of orthogonal validation lies in the use of two fundamentally different analytical methods to measure the same analyte. Consistent results between the two methods strongly indicate that the measurements are accurate and free from method-specific biases or interferences.
Metabolic Fate of (E)-Cinnamoyl-CoA: A Comparative Analysis of Wild-Type and Mutant Plants
(E)-Cinnamoyl-CoA stands as a critical branching point in the phenylpropanoid pathway, directing carbon flux towards the biosynthesis of numerous essential secondary metabolites, including lignins and flavonoids.[1][2][3] Genetic modifications in the enzymes that metabolize this compound and its derivatives can significantly alter the metabolic landscape of plants. This guide provides a comparative analysis of the metabolic fate of this compound in wild-type plants versus those with mutations in key biosynthetic genes, with a focus on Cinnamoyl-CoA Reductase (CCR), a pivotal enzyme in monolignol biosynthesis.[1][4]
Mutations in the genes encoding for enzymes downstream of this compound lead to a redirection of the phenylpropanoid pathway. This often results in reduced lignin content and the accumulation of other phenolic compounds as the plant compensates for the genetic block.[5] Understanding these metabolic shifts is crucial for researchers in plant biology, biotechnology, and drug development, as it can inform strategies for crop improvement, biofuel production, and the discovery of novel bioactive compounds.
Quantitative Comparison of Metabolite Levels
The disruption of the phenylpropanoid pathway in mutant plants leads to significant changes in the concentration of various metabolites. The following tables summarize the quantitative data from studies comparing wild-type plants with mutants exhibiting altered this compound metabolism.
Table 1: Lignin Content and Composition in Wild-Type vs. ccr Mutant Plants
| Plant Species | Genotype | Lignin Content (% of Wild-Type) | S/G Ratio | Reference |
| Arabidopsis thaliana | ccr1 knockout | 65-75% | Higher | [5] |
| Medicago truncatula | ccr1-1 | <15% of WT CCR1 activity | Reduced | [6] |
| Medicago truncatula | ccr2 knockout | Moderately reduced | Increased | [6] |
| Pinus taeda | cad-n1 (CAD deficient) | Slightly decreased | - | [7] |
S/G Ratio: Syringyl/Guaiacyl lignin monomer ratio
Table 2: Accumulation of Phenylpropanoid Pathway Intermediates and Diversion Products in ccr Mutant Plants
| Plant Species | Genotype | Metabolite | Fold Change vs. Wild-Type | Reference |
| Arabidopsis thaliana | ccr1 knockout | Feruloyl malate | Significantly increased | [5] |
| Arabidopsis thaliana | ccr1 knockout | Sinapoyl malate | 3-4 times less in plantlets | [5] |
| Arabidopsis thaliana | ccr1 knockout | Kaempferol glycosides | Increased | [5] |
| Arabidopsis thaliana | ccr1 knockout | Cell wall-bound ferulic esters | Higher | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to analyze the metabolic fate of this compound.
Metabolite Extraction and Analysis (HPLC/GC-MS)
This protocol outlines the general steps for the extraction and quantification of soluble phenylpropanoids.
-
Plant Material: Freeze-dried and ground plant tissue (e.g., stems, leaves).
-
Extraction:
-
Extract samples with 80% methanol at 70°C for 1 hour.
-
Centrifuge to pellet debris and collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.
-
Evaporate the methanol under vacuum.
-
Resuspend the aqueous phase in a suitable solvent for analysis.
-
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify compounds like flavonol glycosides, sinapoyl malate, and feruloyl malate using a C18 column and a gradient of acetonitrile and water with 0.1% formic acid. Detection is typically performed with a UV-Vis or diode array detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile or derivatized compounds. Samples are often derivatized (e.g., silylated) before injection to increase volatility.
-
Lignin Analysis
-
Acetyl Bromide Solubilization:
-
Prepare cell wall residue (CWR) by sequentially washing the plant material with solvents to remove non-cell wall components.
-
Solubilize the CWR in a solution of 25% acetyl bromide in glacial acetic acid.
-
Measure the absorbance at 280 nm to determine the total lignin content.
-
-
Thioacidolysis:
-
This method is used to determine the S/G ratio of lignin.
-
The CWR is treated with a mixture of dioxane and ethanethiol with boron trifluoride etherate as a catalyst.
-
The resulting monomers are silylated and analyzed by GC-MS.
-
Cinnamoyl-CoA Reductase (CCR) Activity Assay
This assay measures the enzymatic activity of CCR in plant extracts.[8]
-
Protein Extraction: Homogenize plant tissue in an extraction buffer and centrifuge to obtain a crude protein extract.
-
Assay Mixture: The reaction mixture contains a phosphate buffer (pH 6.25), NADPH, the substrate (e.g., feruloyl-CoA), and the protein extract.[8]
-
Measurement: The reaction is initiated by adding the protein extract. The decrease in absorbance at 366 nm, corresponding to the consumption of NADPH, is monitored spectrophotometrically.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways and experimental workflows discussed.
Caption: Phenylpropanoid pathway showing the central role of this compound.
Caption: General experimental workflow for comparative metabolite analysis.
References
- 1. ijbiotech.com [ijbiotech.com]
- 2. Targeted mutagenesis of flavonoid biosynthesis pathway genes reveals functional divergence in seed coat colour, oil content and fatty acid composition in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Distinct cinnamoyl CoA reductases involved in parallel routes to lignin in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
Establishing a Gold Standard: A Comparative Guide to (E)-Cinnamoyl-CoA Reference Materials in Metabolomics
A critical challenge in metabolomics is the accurate and reproducible quantification of metabolites. This necessitates the use of well-characterized standard references. (E)-Cinnamoyl-CoA, a key intermediate in the phenylpropanoid pathway, is no exception. This guide provides a comprehensive comparison of commercially available versus in-house synthesized this compound standards, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their metabolomics studies.
Introduction to this compound and its Importance
This compound is a pivotal molecule in plant secondary metabolism, serving as a precursor to a wide array of compounds including lignins, flavonoids, and stilbenes.[1][2] Its accurate quantification is crucial for understanding metabolic flux and engineering metabolic pathways in plants and microorganisms. In drug development, the phenylpropanoid pathway is a source of bioactive compounds, making the precise measurement of intermediates like this compound essential for research into new therapeutic agents.
Comparison of this compound Standard Sources
The choice between a commercially sourced and an in-house synthesized this compound standard depends on various factors including availability, cost, required purity, and the level of analytical characterization needed. This section provides a comparative overview of these two options.
Data Presentation: Quantitative Comparison
| Parameter | Commercial this compound Standard (Representative) | In-house Synthesized this compound Standard (Typical) |
| Purity (by HPLC-UV) | ≥95% (Vendor-specific) | ≥98% (Post-purification) |
| Identity Confirmation | Mass Spectrometry (MS) | High-Resolution MS and ¹H-NMR |
| Concentration Accuracy | Gravimetrically prepared, often provided as a pre-weighed solid or a solution of known concentration | Determined by quantitative NMR (qNMR) or UV-Vis spectrophotometry using a certified reference for a related chromophore |
| Cost | High | Moderate (Reagent and labor costs) |
| Availability | Readily available from multiple vendors | Requires synthesis and purification expertise and time |
| Documentation | Certificate of Analysis (CoA) with purity and identity data | Full experimental record of synthesis, purification, and characterization |
| Lot-to-Lot Variability | Can occur; requires verification | Controlled by consistent in-house protocols |
Experimental Protocols
In-house Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the enzymatic synthesis of acyl-CoA esters.
Materials:
-
(E)-Cinnamic acid
-
Coenzyme A (CoA) lithium salt
-
ATP disodium salt
-
Magnesium chloride (MgCl₂)
-
4-Coumarate:CoA ligase (4CL) enzyme (recombinantly expressed and purified)
-
Tris-HCl buffer (pH 7.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a UV detector and a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer (100 mM, pH 7.5), (E)-cinnamic acid (1 mM), CoA (1.2 mM), ATP (2.5 mM), and MgCl₂ (5 mM).
-
Enzyme Addition: Initiate the reaction by adding a purified 4CL enzyme to a final concentration of 5-10 µg/mL.
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by HPLC-UV by taking small aliquots.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Purification by SPE:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted hydrophilic components.
-
Elute the this compound with a methanol-water mixture (e.g., 70% methanol).
-
-
HPLC Purification:
-
Further purify the eluted fraction using a semi-preparative HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water (with 0.1% formic acid) to separate this compound from any remaining impurities.
-
Collect the fraction corresponding to the this compound peak.
-
-
Lyophilization and Storage: Lyophilize the purified fraction to obtain this compound as a solid. Store at -80°C.
Quality Control of In-house Standard
Purity Assessment by HPLC-UV:
-
System: HPLC with a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 311 nm).
-
Purity Calculation: Calculate the peak area percentage of the this compound peak relative to the total peak area.
Identity Confirmation by LC-MS/MS:
-
System: Liquid chromatography coupled to a tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Precursor Ion (m/z): 898.16 (for [M+H]⁺).
-
Fragment Ions (m/z): Monitor for characteristic fragments of this compound.
Validated LC-MS/MS Method for Quantification
This method is for the absolute quantification of this compound in a biological matrix using the established standard.
Sample Preparation:
-
Extraction: Extract metabolites from the biological sample using a cold solvent mixture (e.g., methanol:water, 80:20, v/v).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound, if available, or another acyl-CoA not present in the sample).
-
Centrifugation: Centrifuge to pellet proteins and cell debris.
-
Supernatant Collection: Collect the supernatant for analysis.
LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column suitable for metabolomics.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient optimized for the separation of acyl-CoAs.
-
MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole system, or high-resolution accurate mass (HRAM) for a high-resolution system.
-
MRM Transitions (for this compound):
-
Precursor ion (Q1): m/z 898.2
-
Product ion (Q3): e.g., m/z 409.1 (adenosine diphosphate fragment)
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of the characterized this compound standard into a matrix blank.
-
Analyze the calibration standards using the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Mandatory Visualizations
Caption: Workflow for utilizing in-house vs. commercial standards.
Caption: Simplified Phenylpropanoid Pathway.
Conclusion
The establishment of a reliable standard reference for this compound is paramount for the integrity of metabolomics data. While commercial standards offer convenience, in-house synthesis provides greater control over purity and characterization, which can be critical for highly sensitive and quantitative applications. By following the detailed protocols for synthesis, purification, and quality control outlined in this guide, research teams can produce a high-quality this compound standard. The provided LC-MS/MS method offers a robust platform for the accurate quantification of this key metabolite, enabling more reliable and reproducible findings in metabolomics research. Ultimately, the choice between commercial and in-house standards should be guided by the specific requirements of the study, available resources, and the desired level of analytical rigor.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (E)-Cinnamoyl-CoA
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to operate within a well-ventilated area, such as a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.
Step-by-Step Disposal Protocol
The recommended disposal pathway for (E)-Cinnamoyl-CoA involves collection and segregation as hazardous waste.
-
Waste Identification and Collection :
-
Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.
-
Designate a specific, leak-proof, and chemically compatible container for the collection of this compound waste. Glass containers are generally suitable.
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".
-
If dealing with solutions, list all components and their approximate percentages on the label.
-
-
Segregation and Storage :
-
Never mix this compound waste with incompatible materials. It should be stored separately from strong acids, bases, and oxidizing agents.[1]
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][2] This area should be away from general lab traffic and drains.
-
Ensure the SAA is inspected regularly for any signs of leakage or container degradation.[1]
-
-
Arranging for Disposal :
Potential for Chemical Inactivation via Hydrolysis
This compound is a thioester. Thioesters can undergo hydrolysis, breaking down into a carboxylic acid and a thiol.[5][6] In the case of this compound, hydrolysis would yield cinnamic acid and coenzyme A. This chemical inactivation can be considered a pre-treatment step to reduce the reactivity of the compound before collection as hazardous waste, particularly for dilute aqueous solutions.
Experimental Protocol for Hydrolysis (for consideration by trained personnel):
-
Base-Catalyzed Hydrolysis : For dilute aqueous solutions of this compound, the pH can be carefully adjusted to be slightly basic (e.g., pH 8-9) to promote hydrolysis. The reaction should be allowed to proceed for a sufficient amount of time (which may require empirical determination) with gentle stirring in a fume hood.
-
Neutralization : After the hydrolysis is complete, the solution should be neutralized to a pH between 6 and 8 before being collected as hazardous chemical waste.
-
Important Consideration : This inactivation step does not eliminate the need for proper hazardous waste disposal. The resulting solution, containing cinnamic acid, coenzyme A, and salts, must still be collected and disposed of through the institutional EHS program. This procedure should only be undertaken by personnel with a thorough understanding of the chemical reactions involved and after a risk assessment.
Quantitative Data on Laboratory Waste
Specific quantitative data on the disposal of this compound is not available. However, the following table provides a general overview of waste generation in academic and research laboratories to contextualize the importance of proper waste management.
| Waste Stream Category | Typical Generation Rate (per researcher/year) | Key Contributing Factors |
| Solvent Waste | 5 - 20 Liters | Chromatography, extractions, cleaning |
| Aqueous Waste (Hazardous) | 1 - 10 Liters | Buffer solutions, reaction quenching, dilutions |
| Solid Chemical Waste | 0.5 - 5 Kilograms | Unused reagents, reaction byproducts, contaminated consumables |
| Contaminated Labware (Plastic) | 2 - 10 Kilograms | Pipette tips, tubes, plates |
Note: These are general estimates and can vary significantly based on the type of research conducted. Educational and research institutions contribute a small fraction (less than 1%) of the total hazardous waste generated nationally, but the waste is highly diverse and can be toxic.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. fiveable.me [fiveable.me]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. ijrat.org [ijrat.org]
Personal protective equipment for handling (E)-Cinnamoyl-coA
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of (E)-Cinnamoyl-CoA.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a cautious approach assuming the substance may possess hazardous properties is recommended. The SDS for Coenzyme A, a primary structural component of this compound, indicates that it can cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate PPE should be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Consider double-gloving for added protection. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities of a non-volatile solid in a well-ventilated area. However, if there is a risk of aerosolization (e.g., during weighing), a dust mask or respirator may be necessary. | Minimizes the risk of inhaling fine particles. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and preventing contamination.
Experimental Protocol for Handling Solid this compound:
-
Preparation: Before handling, ensure the work area, typically a clean laboratory bench or a chemical fume hood, is free of clutter and potential contaminants. Assemble all necessary equipment, including spatulas, weighing paper, and appropriate containers.
-
Personal Protective Equipment (PPE): Don the recommended PPE as outlined in Table 1.
-
Weighing: Carefully transfer the desired amount of solid this compound from its storage container to a tared weighing vessel using a clean spatula. Avoid creating dust. If the compound is a fine powder, perform this step in a chemical fume hood or a balance enclosure to minimize inhalation risk.
-
Dissolving: If preparing a solution, add the solid to the appropriate solvent in a suitable container. Mix gently until fully dissolved.
-
Post-Handling: After use, securely close the storage container of this compound. Clean any residual powder from the work surface using a damp cloth or paper towel, and dispose of it as chemical waste.
-
Glove Removal and Hand Washing: Remove gloves properly and wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.[2]
-
Avoid exposure to direct sunlight and moisture.[2]
-
Refer to the manufacturer's instructions for specific storage temperature recommendations.
Disposal Plan
The disposal of this compound and any contaminated materials should be conducted in accordance with institutional and local regulations for chemical waste. Due to the presence of a thiol group in the coenzyme A moiety, special consideration should be given to potential odor and reactivity.
Disposal Protocol:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and paper towels, in a designated hazardous waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a labeled hazardous waste container. Do not pour down the drain unless permitted by local regulations for non-hazardous, biodegradable materials. Given the lack of specific data, a conservative approach is to treat it as hazardous waste.
-
Thiol-Containing Waste Decontamination (for large quantities or as a precautionary measure): The thiol group in coenzyme A can produce strong odors. To mitigate this, a bleach solution can be used to oxidize the thiol group.[3][4]
-
Procedure: In a well-ventilated fume hood, cautiously add the thiol-containing waste to an excess of a bleach solution (sodium hypochlorite). Allow the mixture to stand for several hours to ensure complete oxidation before disposing of it as hazardous liquid waste. Be aware that this reaction can be exothermic.
-
-
Contaminated Glassware: Glassware that has come into contact with this compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The glassware can then be washed using standard laboratory procedures. For stubborn residues or as a precaution against odor, soaking glassware in a bleach bath is recommended.[4][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
